Beclabuvir
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N5O5S/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTKEBYSXUCBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Beclabuvir's Mechanism of Action as an HCV NS5B Polymerase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beclabuvir (BMS-791325) is a potent, allosteric non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It binds to a distinct pocket on the enzyme known as thumb site 1, inducing a conformational change that ultimately halts viral RNA replication.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Core Mechanism of Action: Allosteric Inhibition of NS5B Polymerase
This compound exerts its antiviral effect not by competing with nucleotide triphosphates at the catalytic active site, but by binding to an allosteric site located in the thumb domain of the NS5B polymerase.[1] This binding pocket, designated as thumb site 1, is approximately 35 Å away from the active site.[1][3] Upon binding, this compound induces a conformational change in the enzyme, which is thought to prevent the necessary structural rearrangements required for the initiation of RNA synthesis.[4] This allosteric mechanism of inhibition is a key feature of this compound and distinguishes it from nucleoside/nucleotide analog inhibitors.
Quantitative Efficacy Data
The potency of this compound has been extensively characterized through both biochemical and cell-based assays. The following tables summarize key quantitative data for this compound and its precursors against various HCV genotypes.
Table 1: In Vitro Efficacy of this compound and Precursor Analogs in HCV Replicon Assays
| Compound | HCV Genotype | Cell Line | Assay Type | EC50 (nM) | Reference |
| Indole Chemotype 1 | 1b | Huh-7 | Replicon | 400 | [4] |
| Benzimidazole Chemotype 2 | 1b | Huh-7 | Replicon | 100 | [4] |
| Piperidine Carboxamide 6 | 1b | Huh-7 | Replicon | <416 | [5] |
| Cinnamate Series Analog 15 | 1a | Huh-7 | Replicon | 10 | [5] |
| Cinnamate Series Analog 15 | 1b | Huh-7 | Replicon | 8 | [5] |
| Dimethylmorpholine Derivative 22 | 1a | Huh-7 | Replicon | 40 | [4] |
| Dimethylmorpholine Derivative 22 | 1b | Huh-7 | Replicon | 40 | [4] |
| This compound (BMS-791325) | 1a (H77c) | Huh-7 | FRET | 3 | [6] |
| This compound (BMS-791325) | 1b (Con1) | Huh-7 | FRET | 6 | [6] |
Table 2: Biochemical Inhibition of HCV NS5B Polymerase by this compound
| HCV Genotype | Assay Type | IC50 (nM) | Reference |
| 1, 3, 4, 5 | Recombinant NS5B | < 28 | [2] |
Resistance Profile
As with other direct-acting antivirals, resistance-associated substitutions (RASs) in the NS5B polymerase can reduce the susceptibility to this compound. The most well-characterized RAS for thumb site 1 inhibitors is at position P495.
Table 3: Impact of Resistance-Associated Substitutions on this compound Activity
| Mutation | Fold-Change in EC50 | Reference |
| P495L/S | Data on specific fold-change for this compound is limited, but these mutations are known to confer resistance to thumb site 1 inhibitors. | [7] |
Clinical studies have shown that baseline NS5B RAS at position P495 are rare (≤1%).[7] While treatment-emergent NS5B-P495L/S mutations can occur, they have been observed to be less fit and are generally replaced by the wild-type sequence within 24 weeks post-treatment.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
NS5B RNA-Dependent RNA Polymerase (RdRp) Assay (Scintillation Proximity Assay)
Objective: To measure the direct inhibitory activity of a compound against the purified HCV NS5B polymerase enzyme.
Methodology:
-
Enzyme Preparation: Recombinant wild-type NS5B from genotype 1b, often with a C-terminal truncation for improved solubility, is purified.
-
Reaction Mixture: A reaction mixture is prepared containing the NS5B enzyme, a biotinylated RNA template, radiolabeled nucleotide triphosphates (e.g., [³³P]GTP), and other buffer components.
-
Compound Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated to allow for RNA synthesis.
-
Detection: Streptavidin-coated scintillation proximity assay (SPA) beads are added. The biotinylated RNA template binds to the beads. As the radiolabeled nucleotides are incorporated into the newly synthesized RNA strand, they are brought into close proximity to the scintillant in the beads, generating a light signal that is proportional to the polymerase activity.
-
Data Analysis: The light signal is measured using a scintillation counter. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
HCV Replicon Assay (Luciferase Reporter)
Objective: To measure the inhibitory activity of a compound on HCV RNA replication within a cellular context.
Methodology:
-
Cell Line: Huh-7 (human hepatoma) cells harboring a subgenomic HCV replicon are used. These replicons are engineered to express a reporter gene, such as luciferase, in addition to the HCV non-structural proteins.
-
Cell Seeding: The replicon-containing cells are seeded into 96-well plates and allowed to adhere.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48-72 hours to allow for HCV replication and the expression of the reporter gene.
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition of HCV replication is calculated for each compound concentration relative to the vehicle control. The EC50 value is determined by fitting the data to a dose-response curve.
-
Cytotoxicity Assessment: In parallel, the cytotoxicity of the compound on the host cells is determined using a viability assay (e.g., MTS or AlamarBlue). This allows for the calculation of the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/EC50).
Conclusion
This compound is a highly potent, allosteric inhibitor of the HCV NS5B polymerase that targets thumb site 1. Its mechanism of action, characterized by non-competitive inhibition of the enzyme's conformational dynamics, provides a high barrier to resistance for certain mutations. The extensive in vitro characterization of this compound, through detailed biochemical and cell-based assays, has elucidated its efficacy against various HCV genotypes and its favorable resistance profile, establishing it as a key component in combination therapies for the treatment of chronic hepatitis C.
References
- 1. This compound | C36H45N5O5S | CID 56934415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A randomized, placebo-controlled study of the NS5B inhibitor this compound with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Direct-Acting Antiviral: A Technical Overview of the Discovery and Chemical Synthesis of Beclabuvir (BMS-791325)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beclabuvir (BMS-791325) is a potent, allosteric non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] This technical guide provides an in-depth exploration of the discovery and chemical synthesis of this compound, detailing the structure-activity relationship (SAR) studies that led to its identification, the experimental protocols for key biological assays, and a comprehensive overview of its large-scale chemical synthesis. The document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, virology, and drug development.
Discovery of this compound: A Journey of Molecular Optimization
The discovery of this compound was the result of a systematic and iterative drug discovery process aimed at identifying a potent and safe direct-acting antiviral for the treatment of HCV infection. The journey began with the screening of compound libraries and progressed through rigorous structure-activity relationship (SAR) studies to optimize the pharmacological and pharmacokinetic properties of a novel class of cyclopropyl-fused indolobenzazepine inhibitors.[3][4]
From Initial Hits to a Promising Scaffold
Initial high-throughput screening efforts identified lead compounds with modest anti-HCV activity. These early molecules, however, often possessed suboptimal physicochemical properties, such as poor solubility and off-target activities, including transactivation of the human pregnane X receptor (hPXR).[3][4] Through medicinal chemistry campaigns, a series of cyclopropyl-fused indolobenzazepine derivatives emerged as a promising scaffold. These compounds exhibited improved potency against the HCV NS5B polymerase.[3]
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Extensive SAR studies were conducted to refine the indolobenzazepine scaffold. Key modifications focused on different regions of the molecule to enhance antiviral potency, improve the pharmacokinetic profile, and mitigate off-target effects. A significant breakthrough was the introduction of a bridged piperazine carboxamide moiety, which proved to be a critical element for achieving high potency and favorable drug-like properties.[3][4] This strategic molecular design ultimately led to the identification of this compound (BMS-791325) as a clinical candidate with a distinguished profile of potent antiviral activity, a favorable safety profile, and desirable pharmacokinetic characteristics.[3][4]
Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase
This compound exerts its antiviral effect by binding to a specific allosteric site on the HCV NS5B polymerase, known as the "thumb" domain I.[1][5] This binding event induces a conformational change in the enzyme, rendering it catalytically inactive and thereby preventing the synthesis of viral RNA.[6] This allosteric mechanism of inhibition is distinct from that of nucleoside inhibitors, which compete with natural substrates at the enzyme's active site.
Quantitative Biological Data
The antiviral activity and inhibitory potency of this compound and its precursors were evaluated using a variety of biochemical and cell-based assays. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Inhibitory Potency of this compound against HCV NS5B Polymerase
| HCV Genotype | IC50 (nM) |
| 1a | < 28 |
| 1b | < 28 |
| 3a | < 28 |
| 4a | < 28 |
| 5a | < 28 |
| 6a | 9 - 125 |
| 2a | 87 - 925 |
Data sourced from preclinical characterization studies.[5][7]
Table 2: In Vitro Antiviral Activity of this compound in HCV Replicon Assays
| HCV Genotype | EC50 (nM) |
| 1a | 3 |
| 1b | 6 |
| 3a | 3 - 18 |
| 4a | 3 - 18 |
| 5a | 3 - 18 |
Data sourced from preclinical characterization studies.[5][7]
Table 3: Pharmacokinetic Properties of this compound in Preclinical Species
| Species | Dosing Route | Bioavailability (%) | t1/2 (h) | Liver-to-Plasma Ratio (24h post-dose) |
| Rat | Oral | - | - | 1.6 - 60 |
| Dog | Oral | - | - | 1.6 - 60 |
| Monkey | Oral | - | - | 1.6 - 60 |
Data indicates a hepatotropic disposition.[5][7]
Detailed Experimental Protocols
HCV NS5B Polymerase Inhibition Assay (Scintillation Proximity Assay)
This biochemical assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a homopolymeric RNA template (e.g., poly(C)) and a corresponding primer (e.g., pGpG).[8]
-
Enzyme and Inhibitor Incubation: Recombinant HCV NS5B polymerase (genotype 1b, Con1, with a C-terminal deletion) is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM MgCl2, 1 mM MnCl2, 10 mM KCl).[6]
-
Initiation of Polymerization: The polymerization reaction is initiated by the addition of a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled nucleotide (e.g., [³³P]GTP).[8]
-
Reaction Quenching: After a defined incubation period at a controlled temperature (e.g., 22°C for 2 hours), the reaction is stopped by the addition of a quenching solution (e.g., 0.5 M EDTA).
-
Detection: The amount of incorporated radiolabeled nucleotide is quantified using a scintillation proximity assay (SPA). Biotinylated primers are captured by streptavidin-coated SPA beads, bringing the incorporated radiolabel into close proximity to the scintillant within the beads, leading to light emission that is measured by a microplate scintillation counter.
-
Data Analysis: The concentration of inhibitor that produces 50% inhibition of enzyme activity (IC50) is calculated from dose-response curves.
HCV Replicon Assay
This cell-based assay measures the antiviral activity of a compound in a cellular environment that supports HCV RNA replication.
Methodology:
-
Cell Culture: Human hepatoma cells (Huh-7) harboring a subgenomic HCV replicon are cultured in appropriate media. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.[6]
-
Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of this compound.
-
Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for replicon replication in the presence of the compound.[6]
-
Quantification of Replication: The level of HCV RNA replication is determined by measuring the activity of the reporter gene (e.g., luciferase assay) or by quantifying viral RNA levels using reverse transcription-quantitative PCR (RT-qPCR).[6]
-
Cytotoxicity Assessment: A parallel assay, such as the measurement of Alamar blue fluorescence, is performed to assess the cytotoxicity of the compound and ensure that the observed antiviral effect is not due to cell death.[6]
-
Data Analysis: The concentration of the compound that inhibits HCV replicon replication by 50% (EC50) is determined from dose-response curves.
Chemical Synthesis of this compound
The chemical synthesis of this compound has been accomplished on a kilogram scale, highlighting a convergent and efficient manufacturing process.[9][10] The synthesis involves the preparation of two key fragments, a chiral cyclopropane-containing unit and an indole core, which are subsequently coupled and cyclized to form the final complex structure.
Synthesis of the Chiral Cyclopropane Fragment
A key step in the synthesis is the rhodium-catalyzed asymmetric cyclopropanation of a styrene derivative with a diazoacetate to establish the chiral cyclopropane ring with high enantioselectivity.[10][11]
Synthesis of the Indole Core and Coupling
The indole fragment is prepared through a multi-step sequence. The chiral cyclopropane fragment is then coupled with the indole core via an alkylation reaction.[9]
Formation of the Seven-Membered Ring and Final Steps
The central seven-membered ring of the indolobenzazepine core is constructed through a palladium-catalyzed intramolecular direct arylation reaction, a highly efficient C-H activation/C-C bond-forming process.[9][10] The final step involves the amide coupling of the cyclized core with the pre-synthesized bridged piperazine carboxamide moiety to yield this compound.[3]
Detailed Kilogram-Scale Synthesis Protocol:
The process development for the kilogram-scale synthesis of this compound has been described in detail in the scientific literature.[9][10] The overall process is a 12-step linear synthesis with five isolation steps, achieving an 8% overall yield.[9] Key features of the scaled-up synthesis include:
-
Asymmetric Cyclopropanation: Utilization of a rhodium catalyst for the enantioselective formation of the cyclopropane ring.
-
Convergent Strategy: The synthesis is designed to be convergent, allowing for the efficient assembly of the complex molecule from two advanced intermediates.
-
Palladium-Catalyzed Direct Arylation: A robust and scalable method for the construction of the seven-membered ring system.
Conclusion
The discovery and development of this compound represent a significant achievement in the field of antiviral drug discovery. Through a combination of innovative medicinal chemistry, rigorous biological evaluation, and efficient process chemistry, a potent and safe direct-acting antiviral for the treatment of HCV was successfully brought from the laboratory to the clinic. This technical guide provides a comprehensive overview of the key scientific and technical aspects of this endeavor, offering valuable insights for researchers and professionals engaged in the ongoing quest for novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C36H45N5O5S | CID 56934415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 8. Preclinical Characterization of BMS-791325, an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 10. Pharmacokinetic and pharmacodynamic evaluation of daclatasvir, asunaprevir plus this compound as a fixed-dose co-formulation for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Beclabuvir's Antiviral Spectrum Across HCV Genotypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beclabuvir (BCV), formerly known as BMS-791325, is a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a direct-acting antiviral (DAA), it has been a component of combination therapies for chronic HCV infection, particularly for genotype 1. This technical guide provides a comprehensive overview of the antiviral activity spectrum of this compound across various HCV genotypes. It includes a detailed summary of its mechanism of action, quantitative data on its antiviral potency, in-depth descriptions of key experimental protocols used for its evaluation, and an analysis of resistance-associated substitutions. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.
Introduction to this compound and its Mechanism of Action
This compound is an allosteric inhibitor that binds to a distinct pocket on the NS5B polymerase known as thumb site 1.[1][2] This binding induces a conformational change in the enzyme, ultimately hindering its ability to initiate RNA synthesis, a crucial step in the HCV replication cycle.[3] Unlike nucleoside/nucleotide inhibitors (NIs) that act as chain terminators after being incorporated into the nascent RNA strand, NNIs like this compound do not compete with nucleotide triphosphates.[3] This allosteric mechanism of action contributes to its antiviral profile. This compound has demonstrated synergistic or additive effects when used in combination with other classes of DAAs, such as NS3/4A protease inhibitors and NS5A inhibitors.[2]
Quantitative Antiviral Activity of this compound
The antiviral activity of this compound has been evaluated in various in vitro systems, including biochemical assays using recombinant NS5B polymerase and cell-based HCV replicon assays. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in biochemical assays, while the half-maximal effective concentration (EC50) reflects its activity in a cellular context.
Table 1: In Vitro Antiviral Activity of this compound Against HCV Genotypes
| HCV Genotype/Subtype | Assay Type | System | Potency (nM) |
| Genotype 1a | Replicon Assay | Huh-7 cells | EC50: 10[4] |
| Genotype 1b | Replicon Assay | Huh-7 cells | EC50: 8[4] |
| Genotype 1 | Biochemical Assay | Recombinant NS5B | IC50: < 28[2] |
| Genotype 3 | Biochemical Assay | Recombinant NS5B | IC50: < 28[2] |
| Genotype 4 | Biochemical Assay | Recombinant NS5B | IC50: < 28[2] |
| Genotype 5 | Biochemical Assay | Recombinant NS5B | IC50: < 28[2] |
| Genotype 6 | In vitro activity demonstrated | - | Nanomolar activity[5] |
Note: Specific EC50/IC50 values for all genotypes and subtypes are not publicly available in a consolidated format. The table reflects the most consistent data found in the cited literature.
Experimental Protocols
The in vitro characterization of this compound's antiviral activity relies on robust and standardized experimental protocols. The HCV replicon system is a cornerstone for these evaluations.
HCV Subgenomic Replicon Assay
This cell-based assay is the primary method for determining the EC50 of antiviral compounds against HCV replication.
Objective: To measure the inhibition of HCV RNA replication in a human hepatoma cell line.
Materials:
-
Cell Line: Huh-7 human hepatoma cells or highly permissive subclones like Huh-7.5 or Huh7-Lunet cells.[6]
-
Replicon Constructs: Plasmids containing subgenomic HCV replicons of the desired genotype (e.g., genotype 1a, 1b). These replicons typically contain a reporter gene, such as firefly luciferase, for quantifiable analysis of replication.[7]
-
Reagents:
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
G418 for selection of stable replicon-harboring cell lines (if applicable).
-
This compound stock solution (typically in DMSO).
-
Luciferase assay reagent.
-
Reagents for cytotoxicity assays (e.g., AlamarBlue™, MTS).
-
Methodology:
-
Cell Seeding: Seed Huh-7 cells harboring the HCV replicon in 96-well plates at a density that ensures logarithmic growth throughout the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and non-toxic across all wells.
-
Treatment: Add the diluted this compound to the cells and incubate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of HCV Replication:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Alternatively, HCV RNA levels can be quantified using real-time reverse transcription PCR (RT-qPCR).
-
-
Cytotoxicity Assessment: In a parallel plate with uninfected Huh-7 cells, perform a cytotoxicity assay using the same concentrations of this compound to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of HCV replication against the log of the this compound concentration and fitting the data to a dose-response curve. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.
NS5B Polymerase Inhibition Assay (Biochemical Assay)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the HCV NS5B polymerase.
Objective: To determine the IC50 of this compound against recombinant HCV NS5B polymerase.
Materials:
-
Enzyme: Purified, recombinant HCV NS5B polymerase from the desired genotype.
-
Substrates: Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-33P]GTP or a fluorescently labeled nucleotide).
-
Template: A suitable RNA template.
-
Reagents:
-
Assay buffer containing necessary salts and cofactors.
-
This compound stock solution.
-
Scintillation fluid or fluorescence plate reader.
-
Methodology:
-
Reaction Setup: In a multi-well plate, combine the assay buffer, RNA template, and serial dilutions of this compound.
-
Enzyme Addition: Add the recombinant NS5B polymerase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Detection: Quantify the incorporation of the labeled nucleotide into the newly synthesized RNA using a suitable method (e.g., scintillation counting or fluorescence detection).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of polymerase activity against the log of the this compound concentration and fitting the data to a dose-response curve.
Resistance to this compound
The high mutation rate of the HCV RNA-dependent RNA polymerase can lead to the emergence of drug-resistant variants.
Resistance-Associated Substitutions (RASs)
The primary resistance-associated substitutions for this compound are located in the NS5B polymerase.
-
P495: Substitutions at the P495 residue in the thumb domain of NS5B, such as P495L and P495S, have been identified as treatment-emergent RASs in patients receiving this compound-containing regimens.[8][9] These substitutions reduce the binding affinity of this compound to its allosteric site.
-
A421V: This substitution has been associated with resistance to this compound in patients with HCV genotype 1a.[10]
It is important to note that baseline NS5B RASs at position P495 are rare (≤1%) in treatment-naïve patients with genotype 1.[8] The fitness of treatment-emergent NS5B RASs appears to be lower than that of NS5A RASs, with NS5B RASs often being replaced by the wild-type sequence within 24-48 weeks after treatment cessation.[8]
Visualizations
HCV Replication Cycle and this compound's Site of Action
Caption: Simplified overview of the HCV replication cycle and the inhibitory action of this compound on the NS5B polymerase.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for determining the in vitro antiviral activity and selectivity of this compound.
Signaling Pathways in HCV Replication
Caption: Host cell signaling pathways involved in the formation of the HCV replication complex where NS5B is active.
Conclusion
This compound is a potent NNI of the HCV NS5B polymerase with demonstrated in vitro activity against a range of HCV genotypes, most notably genotype 1. Its allosteric mechanism of action provides a valuable tool in the armamentarium of anti-HCV therapeutics, particularly in combination regimens. Understanding its antiviral spectrum, the methodologies for its evaluation, and the mechanisms of resistance are crucial for the ongoing development of novel and more effective treatments for chronic hepatitis C. This guide provides a foundational resource for researchers and drug development professionals working towards this goal.
References
- 1. HCV Regulation of Host Defense - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, placebo-controlled study of the NS5B inhibitor this compound with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 8. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pretreatment Hepatitis C Virus NS5A/NS5B Resistance-Associated Substitutions in Genotype 1 Uruguayan Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
Beclabuvir: A Technical Profile of a Non-Nucleoside HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclabuvir (BCV), formerly known as BMS-791325, is a potent, allosteric non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a key component of combination therapies, this compound targets a crucial enzyme in the viral replication cycle, contributing to high sustained virologic response (SVR) rates in patients with chronic HCV infection, particularly genotype 1.[3][4] This technical guide provides an in-depth overview of the pharmacological and pharmacokinetic profile of this compound, including its mechanism of action, antiviral activity, resistance profile, and disposition. Detailed experimental protocols for key assays and visualizations of critical pathways are also presented to support further research and development efforts in the field of antiviral therapies.
Pharmacological Profile
Mechanism of Action
This compound exerts its antiviral effect by binding to a distinct allosteric site on the HCV NS5B polymerase, specifically the thumb site 1.[5] This binding event induces a conformational change in the enzyme, thereby inhibiting its ability to synthesize viral RNA.[5] Unlike nucleoside inhibitors that compete with natural substrates at the catalytic site, this compound's allosteric inhibition offers a different mechanism to disrupt viral replication.[6]
Antiviral Activity
This compound demonstrates potent antiviral activity against various HCV genotypes, with the highest potency observed against genotype 1.[7] In vitro studies using HCV replicon systems have established its efficacy in inhibiting viral replication.
| HCV Genotype | Assay System | EC50 (nM) | Reference |
| Genotype 1a | Replicon | 3 | [7] |
| Genotype 1b | Replicon | 6 | [7] |
| Genotype 3a | Replicon | 3 - 18 | [7] |
| Genotype 4a | Replicon | 3 - 18 | [7] |
| Genotype 5a | Replicon | 3 - 18 | [7] |
| Genotype 1, 3, 4, 5 | Recombinant NS5B Protein | < 28 (IC50) | [5] |
Resistance Profile
Resistance to this compound is associated with specific amino acid substitutions in the NS5B polymerase. The primary resistance-associated substitution (RAS) observed is P495L/S.[8] While baseline NS5B RAS are rare (≤1%), treatment-emergent RAS can occur.[8] Notably, these NS5B RAS tend to have lower fitness and may be replaced by wild-type sequences within 24 to 48 weeks post-treatment.[8]
Pharmacokinetic Profile
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound's pharmacokinetic profile supports twice-daily dosing.[9] Population pharmacokinetic models describe its disposition as a one-compartment model with linear elimination.[10] Asian subjects have been observed to have greater exposure to this compound compared to white subjects.[10]
| Parameter | Value | Condition | Reference |
| Tmax (h) | ~1-2 | Healthy Volunteers | [11] |
| Protein Binding | >99% | Human Plasma | [12] |
| Metabolism | Primarily via CYP3A4 | In vitro | [13][14] |
| Elimination | - | - | - |
Note: Specific quantitative values for all ADME parameters were not consistently available across the reviewed literature.
Drug-Drug Interactions
As this compound is a substrate of CYP3A4, co-administration with strong inducers or inhibitors of this enzyme can alter its plasma concentrations.[9] In combination with daclatasvir and asunaprevir, this compound has been shown to have a complex drug-drug interaction profile, including weak-to-moderate induction of CYP3A4 and moderate induction of CYP2C19.
Experimental Protocols
In Vitro EC50 Determination using HCV Replicon Assay
This protocol outlines the general steps for determining the 50% effective concentration (EC50) of this compound against HCV replication in a cell-based replicon assay.
1. Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a reporter gene (e.g., luciferase).[15][16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and a selection agent like G418).[16]
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
2. Procedure:
-
Cell Seeding: Plate the HCV replicon cells in 96-well plates at a predetermined density and incubate for 18-24 hours to allow for cell attachment.[15]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) to avoid solvent toxicity.[16]
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[16]
-
Quantification of Replication:
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.[16]
-
In Vitro Metabolism Study using Human Liver Microsomes
This protocol provides a general framework for assessing the in vitro metabolism of this compound using human liver microsomes (HLM).
1. Materials:
-
Human liver microsomes (HLM).
-
This compound solution.
-
NADPH regenerating system (or NADPH).[17]
-
Phosphate buffer (pH 7.4).
-
Incubator/water bath at 37°C.
-
Quenching solution (e.g., acetonitrile).
-
LC-MS/MS system for analysis.
2. Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing HLM, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.
-
Initiation of Reaction: Add this compound to the incubation mixture to start the metabolic reaction.[17]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction at various time points by adding a quenching solution.[17]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) and the formation of metabolites using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolism and identify the major metabolic pathways.
Conclusion
This compound is a well-characterized NNI of the HCV NS5B polymerase with potent antiviral activity, particularly against genotype 1. Its pharmacological and pharmacokinetic properties make it a valuable component of combination therapies for chronic hepatitis C. The detailed experimental protocols and visualizations provided in this guide offer a foundation for researchers and drug development professionals to further investigate this compound and to advance the development of novel antiviral agents. A thorough understanding of its mechanism, resistance profile, and metabolic pathways is crucial for optimizing its clinical use and for designing the next generation of HCV therapeutics.
References
- 1. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 4. This compound for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 7. targetmol.cn [targetmol.cn]
- 8. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic evaluation of daclatasvir, asunaprevir plus this compound as a fixed-dose co-formulation for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetic Analysis of Daclatasvir, Asunaprevir, and this compound Combination in HCV-Infected Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Viral Hepatitis C Therapy: Pharmacokinetic and Pharmacodynamic Considerations: A 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CYP3A4 inducible model for in vitro analysis of human drug metabolism using a bioartificial liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro metabolism of piperaquine is primarily mediated by CYP3A4 [escholarship.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Allosteric Binding of Beclabuvir to the NS5B Thumb Site 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclabuvir (formerly BMS-791325) is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. This document provides an in-depth technical overview of the allosteric binding of this compound to the thumb site 1 of NS5B, consolidating quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. This compound binds to a distinct allosteric pocket in the thumb domain of NS5B, approximately 30 Å from the catalytic active site, inducing a conformational change that renders the enzyme inactive.[1] This mode of action provides a basis for its potent antiviral activity against multiple HCV genotypes.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been extensively characterized through biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a comparative overview of its activity against different HCV genotypes and common resistance-associated substitutions.
Table 1: In Vitro Inhibitory Potency of this compound against HCV NS5B Polymerase
| Genotype | IC50 (nM) | Reference(s) |
| 1b (Con1) | < 28 | [2] |
| 3a | < 28 | [2] |
| 4a | < 28 | [2] |
| 5a | < 28 | [2] |
IC50 (50% inhibitory concentration) values were determined using a recombinant NS5B enzymatic assay.
Table 2: Antiviral Activity of this compound in HCV Subgenomic Replicon Assays
| Genotype/Subtype | EC50 (nM) | Cell Line | Reference(s) |
| 1a (H77) | 3 | Huh-7 | [3] |
| 1b (Con1) | 6 | Huh-7 | [3] |
| 2a | 87 - 925 | Huh-7 | [4] |
| 3a | 3 - 18 | Huh-7 | [3] |
| 4a | 3 - 18 | Huh-7 | [3] |
| 5a | 3 - 18 | Huh-7 | [3] |
| 6a | 9 - 125 | Huh-7 | [4] |
EC50 (50% effective concentration) values represent the concentration of this compound required to inhibit 50% of HCV RNA replication in cell culture.
Table 3: Impact of Resistance-Associated Substitutions (RASs) on this compound Activity
| NS5B Substitution | Genotype | Fold Change in EC50 | Reference(s) |
| P495A | 1b | >100 | [5] |
| P495S | 1b | >100 | [5] |
| P495L | 1b | >100 | [5] |
| P495T | 1b | - | [4] |
Fold change in EC50 is relative to the wild-type replicon.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the allosteric binding and inhibitory activity of this compound.
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the purified HCV NS5B polymerase.
1. Reagents and Materials:
-
Recombinant HCV NS5B protein (genotype 1b, Con1, with a C-terminal 21-amino acid deletion for solubility) expressed in E. coli or baculovirus-infected insect cells.[2][6][7]
-
RNA template/primer: A commonly used system is a poly(A) template with a biotinylated oligo(U) primer.[5]
-
Radionuclide-labeled nucleotide triphosphate (NTP), such as [α-³³P]UTP or [³H]UTP.[2][5]
-
Reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.[7]
-
This compound, serially diluted in DMSO.
-
Scintillation Proximity Assay (SPA) beads coated with streptavidin.[8]
-
Stop solution: EDTA in formamide.[9]
-
96-well microplates.
2. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, RNA template/primer, and the desired concentration of recombinant NS5B enzyme.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Transfer the NS5B/template-primer mix to the wells and pre-incubate for 15-30 minutes at room temperature to allow for compound binding.[7][9]
-
Initiate the polymerase reaction by adding a mixture of all four NTPs, including the radiolabeled NTP.
-
Stop the reaction by adding the stop solution.
-
Add streptavidin-coated SPA beads to the wells. The biotinylated primer-extended RNA product will bind to the beads, bringing the incorporated radioactivity in close proximity to the scintillant in the beads.
-
Measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percent inhibition of NS5B activity for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
HCV Subgenomic Replicon Assay
This cell-based assay assesses the antiviral activity of this compound in a cellular environment where HCV RNA is autonomously replicating.
1. Reagents and Materials:
-
Human hepatoma cell line (e.g., Huh-7 or Huh-7.5) harboring an HCV subgenomic replicon.[5][6] Replicons typically contain the HCV non-structural proteins (NS3 to NS5B) and a reporter gene (e.g., luciferase) and/or a selectable marker (e.g., neomycin phosphotransferase).[10]
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
G418 (for maintaining selection pressure on replicon-containing cells).
-
This compound, serially diluted in DMSO.
-
Luciferase assay reagent.
-
96-well or 384-well cell culture plates.[11]
2. Procedure:
-
Seed the HCV replicon cells in 96- or 384-well plates at an appropriate density and allow them to adhere overnight.[11]
-
Treat the cells with serial dilutions of this compound. The final DMSO concentration should be kept constant (e.g., 0.5%).
-
Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.[11]
-
To measure HCV replication, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
In parallel, a cytotoxicity assay (e.g., using a CellTiter-Glo or similar reagent) can be performed to ensure that the observed reduction in luciferase signal is not due to compound toxicity.
3. Data Analysis:
-
Calculate the percent inhibition of HCV replication for each this compound concentration relative to the DMSO control.
-
Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation.
X-ray Crystallography of this compound-NS5B Complex
While a specific, detailed protocol for the co-crystallization of this compound with NS5B is not publicly available, the general methodology for obtaining crystal structures of HCV NS5B in complex with inhibitors is well-established.
1. Protein Expression and Purification:
-
Express a C-terminally truncated, soluble form of HCV NS5B (e.g., ΔC21) with a purification tag (e.g., His-tag) in E. coli.[12]
-
Purify the protein using a series of chromatography steps, such as immobilized metal affinity chromatography (IMAC), ion-exchange chromatography, and size-exclusion chromatography, to achieve high purity and homogeneity.[12]
2. Co-crystallization:
-
Concentrate the purified NS5B protein to a suitable concentration (e.g., 4 mg/mL).[12]
-
Incubate the protein with a molar excess of this compound.
-
Screen for crystallization conditions using commercial screens and the sitting-drop or hanging-drop vapor diffusion method.[12] This involves mixing the protein-inhibitor complex with a reservoir solution containing a precipitant (e.g., PEG 550 MME).[12]
-
Optimize the initial hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
3. Data Collection and Structure Determination:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol) before flash-cooling in liquid nitrogen.[13]
-
Collect X-ray diffraction data at a synchrotron source.[12]
-
Process the diffraction data using software such as XDS or HKL-2000.[12][13]
-
Solve the structure by molecular replacement using a previously determined NS5B structure as a search model.
-
Refine the model against the diffraction data and build the this compound molecule into the electron density map.
Surface Plasmon Resonance (SPR) for Binding Kinetics
1. Reagents and Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified, His-tagged HCV NS5B protein.
-
This compound, serially diluted in running buffer.
-
Running buffer: HBS-EP buffer (HEPES, NaCl, EDTA, P20 surfactant) is commonly used.[14]
-
Immobilization reagents (e.g., EDC/NHS for amine coupling, or a Ni-NTA surface for His-tag capture).[15]
2. Procedure:
-
Immobilize the NS5B protein onto the sensor chip surface. For His-tagged proteins, a Ni-NTA sensor chip can be used for capture.[15]
-
Inject a series of concentrations of this compound over the sensor surface at a constant flow rate. This is the association phase.
-
Switch to flowing only the running buffer over the surface to monitor the dissociation of the inhibitor from the protein. This is the dissociation phase.
-
After each cycle, regenerate the sensor surface to remove the bound inhibitor, preparing it for the next injection.
3. Data Analysis:
-
The binding events are recorded in a sensorgram, which plots the response units (RU) over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒբբ), and the equilibrium dissociation constant (Kₔ).[14] The Kₔ is calculated as kₔ/kₐ.
Mandatory Visualizations
Mechanism of Action
This compound's allosteric inhibition of NS5B involves binding to the thumb site 1, which induces a conformational change that prevents the polymerase from adopting its active, "closed" conformation. This is thought to occur by displacing the Δ1 loop of the fingers domain from a hydrophobic pocket within the thumb domain.[3]
Caption: Mechanism of this compound's allosteric inhibition of HCV NS5B polymerase.
Experimental Workflow for Inhibitor Characterization
The characterization of a novel NS5B inhibitor like this compound follows a multi-step process, from initial screening to detailed mechanistic studies.
Caption: General workflow for the discovery and characterization of an HCV NS5B inhibitor.
Conclusion
This compound represents a significant advancement in the treatment of HCV infection, acting through a well-defined allosteric mechanism on the NS5B polymerase. The quantitative data demonstrate its high potency against multiple HCV genotypes, although its efficacy can be compromised by specific resistance mutations in the thumb site 1 binding pocket. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of antiviral drug discovery, facilitating the evaluation of existing inhibitors and the development of novel therapeutic agents against HCV and other viral pathogens. The continued application of these and other advanced techniques will be crucial for overcoming the challenges of drug resistance and achieving the goal of global HCV eradication.
References
- 1. Crystallographic identification of a noncompetitive inhibitor binding site on the hepatitis C virus NS5B RNA polymerase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of BMS-791325, an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of BMS-791325, an allosteric inhibitor of hepatitis C Virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thumb Site 2 Inhibitors of Hepatitis C Viral RNA-dependent RNA Polymerase Allosterically Block the Transition from Initiation to Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. Surface plasmon resonance as a tool to select potent drug candidates for hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Development of Beclabuvir: A Technical Guide for Hepatitis C Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclabuvir (BCV), formerly known as BMS-791325, is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It is an allosteric inhibitor that binds to the thumb site 1 of the enzyme, leading to the suppression of viral RNA replication.[1][2] This technical guide provides an in-depth overview of the preclinical development of this compound, detailing its mechanism of action, virological assessment, resistance profile, and preclinical safety and toxicology. The information is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the field of antiviral drug development.
Mechanism of Action
This compound exerts its antiviral effect by binding to a specific allosteric site on the HCV NS5B polymerase, known as thumb site 1.[1][2] This binding event induces a conformational change in the enzyme, which ultimately inhibits its ability to catalyze the synthesis of new viral RNA. Unlike nucleoside/nucleotide inhibitors that compete with natural substrates at the active site, this compound's allosteric mechanism of action offers a distinct profile for combination therapy.
dot
Virological Assessment
The antiviral activity of this compound has been extensively evaluated in vitro using various HCV replicon systems and enzymatic assays.
In Vitro Potency
This compound has demonstrated potent activity against multiple HCV genotypes, particularly genotype 1. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: In Vitro Activity of this compound against HCV Replicons
| HCV Genotype | Replicon | EC50 (nM) |
| 1a | 3 | |
| 1b | 6 | |
| 2a | 87 - 925 | |
| 3a | 3 - 18 | |
| 4a | 3 - 18 | |
| 5a | 3 - 18 | |
| 6a | 9 - 125 | |
| Data compiled from publicly available sources.[3] |
Table 2: Inhibitory Activity of this compound against Recombinant HCV NS5B Polymerase
| HCV Genotype | IC50 (nM) |
| 1 | < 28 |
| 3 | < 28 |
| 4 | < 28 |
| 5 | < 28 |
| Data compiled from publicly available sources.[3] |
Combination Antiviral Activity
In vitro studies have shown that this compound exhibits additive to synergistic antiviral effects when combined with other classes of direct-acting antivirals (DAAs), including NS3/4A protease inhibitors and NS5A inhibitors. This makes it a suitable candidate for combination therapy, a cornerstone of modern HCV treatment.[3]
Resistance Profile
As with other antiviral agents, the emergence of resistance is a potential concern. In vitro resistance selection studies have identified amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to this compound.
Resistance-Associated Substitutions (RASs)
The primary resistance-associated substitution for this compound is located at amino acid position P495 in the thumb domain of the NS5B polymerase.[3][4] Various substitutions at this position, such as P495A/S/L/T, have been shown to decrease the antiviral activity of this compound.
dot
Preclinical Safety and Toxicology
A comprehensive preclinical safety and toxicology program was conducted to support the clinical development of this compound. These studies were performed in compliance with Good Laboratory Practice (GLP) regulations and included assessments in rodent (rat) and non-rodent (monkey) species.
Study Designs
The preclinical safety program for this compound included a standard battery of studies designed to assess its potential toxicity.
Table 3: Overview of Preclinical Toxicology Studies for this compound
| Study Type | Species | Duration | Key Objectives |
| Single-Dose Toxicity | Rat, Monkey | Single Administration | Determine acute toxicity and maximum tolerated dose (MTD). |
| Repeat-Dose Toxicity | Rat | Up to 6 months | Evaluate potential target organ toxicity with repeated administration. |
| Repeat-Dose Toxicity | Monkey | Up to 12 months | Evaluate potential target organ toxicity in a non-rodent species. |
| Safety Pharmacology | Rat, Monkey | Variable | Assess effects on cardiovascular, respiratory, and central nervous systems. |
| Genotoxicity | In vitro and in vivo | N/A | Evaluate the potential for DNA damage. |
| Reproductive and Developmental Toxicity | Rat, Rabbit | Variable | Assess effects on fertility and embryonic/fetal development. |
| Carcinogenicity | Rat, Mouse | 2 years | Evaluate the potential to cause cancer. |
| Based on typical IND-enabling study designs for antiviral drugs.[5][6] |
Summary of Findings
Publicly available data on the preclinical toxicology of this compound is limited. However, it has been described as having "superior... safety... properties."[7] In general, nonclinical safety studies for HCV NS5B inhibitors have been conducted to support clinical development. For instance, toxicology studies for other antivirals in the same class have shown a generally favorable safety profile, with specific findings being dose and species-dependent.[1] It is important to note that detailed toxicology reports are proprietary and not typically released to the public.
Experimental Protocols
Detailed experimental protocols are critical for the replication and validation of scientific findings. Below are generalized protocols for key preclinical assays used in the evaluation of this compound, based on standard methodologies in the field.
HCV Replicon Assay (Luciferase Reporter)
This assay is used to determine the in vitro antiviral activity of a compound against HCV replication.
-
Cell Culture:
-
Maintain Huh-7 cells stably harboring an HCV genotype 1b subgenomic replicon containing a luciferase reporter gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 for selection.
-
Seed the cells in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add the compound dilutions. Include a no-drug control and a positive control (e.g., another known HCV inhibitor).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells using a passive lysis buffer.
-
Measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of HCV replication for each compound concentration relative to the no-drug control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
dot
NS5B Polymerase Enzymatic Assay (Scintillation Proximity Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant HCV NS5B polymerase, a biotinylated RNA template/primer, and a reaction buffer (e.g., Tris-HCl, MgCl2, DTT, KCl).
-
Add serial dilutions of this compound to the reaction mixture in a 96- or 384-well plate.
-
Initiate the polymerase reaction by adding a mixture of unlabeled NTPs and a radiolabeled NTP (e.g., [3H]-UTP).
-
-
Incubation:
-
Incubate the reaction plate at 30°C for a defined period (e.g., 1-2 hours).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add streptavidin-coated scintillation proximity assay (SPA) beads. The biotinylated RNA template/primer will bind to the beads.
-
If the radiolabeled NTP has been incorporated into the newly synthesized RNA strand, it will be in close proximity to the SPA bead, causing the bead to emit light.
-
Measure the light emission using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of NS5B polymerase activity for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
In Vitro Combination Synergy Analysis
The interaction between this compound and other antiviral agents can be assessed using software such as MacSynergy II.[8][9]
-
Experimental Design:
-
In a checkerboard format in 96-well plates, prepare serial dilutions of this compound and a second antiviral agent, both alone and in combination.
-
Perform an HCV replicon assay as described above with these drug combinations.
-
-
Data Input and Analysis:
-
Enter the dose-response data for the individual drugs and the combinations into the MacSynergy II software.
-
The software calculates the theoretical additive effect based on the Bliss independence model.
-
The software generates a three-dimensional plot where peaks above a plane of additivity indicate synergy, and troughs below the plane indicate antagonism. The volume of the peak or trough can be quantified to determine the degree of synergy or antagonism.
-
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of HCV NS5B polymerase, with a favorable profile for combination therapy. Its well-characterized mechanism of action, in vitro efficacy, and resistance profile have provided a strong foundation for its clinical development as part of an all-oral regimen for the treatment of chronic hepatitis C. This technical guide summarizes the key preclinical findings and methodologies that have been instrumental in advancing this compound from a promising lead compound to a clinically validated antiviral agent.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Hepatitis C virus genotype 1b post-transplant isolate with high replication efficiency in cell culture and its adaptation to infectious virus production in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Gene Expression Profiling of Different Huh7 Variants Reveals Novel Hepatitis C Virus Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IND & NDA Submissions: Non-Clinical Toxicology Guide [auxochromofours.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Three Dimensional Synergistic Analyses of Percentage Versus Logarithmic Data in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Evaluation of Beclabuvir's Antiviral Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro evaluation of beclabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the preclinical assessment of this antiviral agent, with a focus on its mechanism of action, antiviral potency, and experimental methodologies.
Introduction to this compound
This compound (formerly known as BMS-791325) is a potent and selective allosteric inhibitor of the HCV NS5B polymerase, a critical enzyme for viral RNA replication.[1][2][3] Unlike nucleoside inhibitors that target the enzyme's active site, this compound binds to a distinct allosteric site known as thumb site 1.[1] This binding induces a conformational change in the enzyme, ultimately hindering its ability to synthesize viral RNA.[1] this compound has demonstrated significant antiviral activity against multiple HCV genotypes in preclinical studies and has been evaluated in clinical trials as part of combination therapies with other direct-acting antivirals (DAAs).[3][4][5][6][7]
Mechanism of Action
The antiviral activity of this compound stems from its specific interaction with the HCV NS5B polymerase. The HCV replication cycle is a complex process that occurs in the cytoplasm of infected hepatocytes.[1][8][9][10][11] The viral RNA-dependent RNA polymerase, NS5B, is the catalytic core of the replication complex and is responsible for synthesizing new viral RNA genomes.[1][11]
References
- 1. Hepatitis C virus - Wikipedia [en.wikipedia.org]
- 2. This compound | 958002-33-0 | INB00233 | Biosynth [biosynth.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fixed-Dose Combination Therapy With Daclatasvir, Asunaprevir, and this compound for Noncirrhotic Patients With HCV Genotype 1 Infection [natap.org]
- 7. A randomized, placebo-controlled study of the NS5B inhibitor this compound with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
Beclabuvir as a non-nucleoside allosteric inhibitor of HCV replication
Beclabuvir: A Non-Nucleoside Allosteric Inhibitor of HCV Replication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (BMS-791325) is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to an allosteric site, inducing a conformational change that inhibits polymerase activity.[3][4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory activity, resistance profile, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound targets the NS5B polymerase, an enzyme essential for the replication of the single-stranded RNA genome of HCV.[1][3] As a non-nucleoside inhibitor, it does not mimic the structure of natural ribonucleotides. Instead, it binds to a distinct allosteric pocket on the enzyme known as the "thumb site 1".[3][5] This binding event is non-competitive with respect to nucleotide substrates. The interaction of this compound with thumb site 1 is thought to lock the polymerase in a conformation that is incompatible with the initiation and elongation of the viral RNA chain, thereby halting viral replication.[1]
The following diagram illustrates the proposed mechanism of action of this compound.
Quantitative Data Presentation
This compound demonstrates potent inhibitory activity against various HCV genotypes in both enzymatic and cell-based replicon assays. The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HCV Genotypes
| Genotype | Assay Type | Endpoint | Value (nM) |
| 1a | Replicon | EC50 | 3 |
| 1b | Replicon | EC50 | 6 |
| 2a | Replicon | EC50 | 87 |
| 3a | Replicon | EC50 | 3 - 18 |
| 4a | Replicon | EC50 | 3 - 18 |
| 5a | Replicon | EC50 | 3 - 18 |
| 1a | Enzyme | IC50 | 3 |
| 1b | Enzyme | IC50 | 4 |
| 2a | Enzyme | IC50 | 165 |
| 2b | Enzyme | IC50 | 164 |
| 3a | Enzyme | IC50 | 2 |
| 4a | Enzyme | IC50 | 20 |
| 5a | Enzyme | IC50 | 5 |
| 6a | Enzyme | IC50 | 62 |
Data compiled from multiple sources.[1][6]
Table 2: this compound Resistance-Associated Substitutions (RASs) in NS5B
| Amino Acid Substitution | Fold Change in EC50 (Genotype 1a) |
| P495L | >100 |
| P495S | >100 |
| P495A | >50 |
| Y448H | ~10 |
Fold change represents the increase in the concentration of this compound required to inhibit the mutant virus compared to the wild-type virus.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize this compound.
NS5B Polymerase Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.
Methodology:
-
Expression and Purification of NS5B: Recombinant NS5B protein (typically a C-terminally truncated form for improved solubility) is expressed in a suitable system (e.g., E. coli) and purified using affinity chromatography.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT), a synthetic RNA template, and radiolabeled (e.g., [α-³³P]GTP) or fluorescently labeled nucleotides.
-
Compound Incubation: Serial dilutions of this compound (or other test compounds) are pre-incubated with the purified NS5B enzyme in the reaction mixture.
-
Reaction Initiation and Termination: The polymerase reaction is initiated by the addition of the RNA template and unlabeled nucleotides. The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C) and then terminated by the addition of a stop solution (e.g., EDTA).
-
Detection and Quantification: The incorporation of the labeled nucleotide into the newly synthesized RNA is quantified. For radiolabeled nucleotides, this can be done using a scintillation counter after capturing the RNA on a filter. For fluorescently labeled nucleotides, a fluorescence plate reader is used.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-compound control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.[1]
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic or full-length HCV replicon.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV replicon are cultured in appropriate media. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound or control compounds.
-
Incubation: The treated cells are incubated for a period that allows for multiple rounds of HCV replication (e.g., 48-72 hours).
-
Quantification of HCV Replication:
-
Reporter Gene Assay: If a luciferase reporter is present, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity corresponds to an inhibition of HCV replication.
-
RT-qPCR: Viral RNA is extracted from the cells and quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to measure the cytotoxicity of the compound on the host cells.
-
Data Analysis: The EC50 value (the concentration of the compound that inhibits 50% of HCV replication) is calculated from the dose-response curve of replication inhibition. The CC50 value (the concentration that causes 50% cytotoxicity) is also determined. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.[1]
The following diagram illustrates the general workflow for an HCV replicon assay.
Resistance Selection and Phenotyping
This experimental approach is used to identify viral mutations that confer resistance to an antiviral drug and to characterize the degree of resistance.
Methodology:
-
Resistance Selection:
-
HCV replicon-containing cells are cultured in the presence of a fixed concentration of this compound (typically at or near the EC50 or EC90 value).
-
The cells are passaged over an extended period, allowing for the selection and outgrowth of replicon populations with reduced susceptibility to the drug.
-
-
Clonal Analysis:
-
Individual cell colonies that survive and replicate in the presence of the drug are isolated and expanded.
-
The NS5B coding region of the replicon RNA from these resistant clones is sequenced to identify mutations.
-
-
Phenotypic Characterization:
-
The identified mutations are introduced into a wild-type replicon backbone using site-directed mutagenesis.
-
The susceptibility of these mutant replicons to this compound is then determined using the HCV replicon assay as described above.
-
The fold change in EC50 for the mutant replicon compared to the wild-type replicon is calculated to quantify the level of resistance conferred by the mutation.[7]
-
The logical relationship for resistance analysis is depicted in the following diagram.
Conclusion
This compound is a well-characterized non-nucleoside inhibitor of the HCV NS5B polymerase with potent antiviral activity against a range of HCV genotypes. Its allosteric mechanism of action provides a valuable therapeutic option, particularly in combination with other direct-acting antivirals that target different viral proteins. The experimental protocols outlined in this guide represent the standard methodologies for the preclinical evaluation of such inhibitors, providing a framework for future research and drug development in the field of HCV therapeutics. The emergence of resistance remains a key consideration, and continued surveillance and characterization of resistance-associated substitutions are essential for the long-term success of HCV treatment regimens.
References
- 1. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, placebo-controlled study of the NS5B inhibitor this compound with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Daclatasvir + asunaprevir + this compound ± ribavirin for chronic HCV genotype 1-infected treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assays of Beclabuvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclabuvir (BCV), also known as BMS-791325, is a potent and specific non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a critical component of the viral replication complex, the NS5B polymerase is a prime target for antiviral therapies.[2][3] this compound exerts its antiviral activity by binding to an allosteric site known as thumb site 1 on the NS5B enzyme.[4][5] This binding event induces a conformational change in the enzyme, thereby inhibiting its ability to synthesize viral RNA and effectively suppressing viral replication.[1][5] These application notes provide detailed protocols for assessing the in vitro antiviral activity and cytotoxicity of this compound.
Mechanism of Action of this compound
This compound is an allosteric inhibitor that targets the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome.[6][7] Unlike nucleoside inhibitors that bind to the enzyme's active site, this compound binds to a distinct allosteric pocket, thumb site 1.[4][5] This interaction does not compete with nucleotide substrates but instead locks the enzyme in a conformation that is non-productive for RNA synthesis.[1] This allosteric inhibition is a key feature of its mechanism, contributing to its potent antiviral effect against specific HCV genotypes.[8]
Data Presentation
The following tables summarize key quantitative data for this compound, facilitating experimental design and comparison.
Table 1: In Vitro Efficacy of this compound Against HCV Genotypes
| HCV Genotype | Cell Line | Assay Type | EC50 (nM) | Reference |
| Genotype 1a (H77c) | Huh-7 | FRET | 3 | [9] |
| Genotype 1b (Con1) | Huh-7 | FRET | 6 | [9] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Huh-7 | AlamarBlue | > 10 | [9] |
| HepG2 | Luciferase Reporter | > 50 | [9] |
Experimental Protocols
HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This cell-based assay is fundamental for evaluating the antiviral potency of this compound in a cellular environment that mimics viral replication.[1]
Materials:
-
HCV replicon-containing Huh-7 cells (e.g., genotype 1b)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and a selection agent like G418)[5]
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Reagents for quantifying HCV replication (e.g., luciferase assay kit)[9]
-
Luminometer or RT-qPCR instrument[9]
Protocol:
-
Cell Seeding:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.[9]
-
Perform a serial dilution of this compound in culture medium to achieve the desired final concentrations. A starting concentration range of 0.1 nM to 100 nM is recommended.[9]
-
Ensure the final DMSO concentration is consistent and low (e.g., ≤ 0.5%) across all wells to avoid solvent-induced cytotoxicity.[9]
-
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
-
Incubation:
-
Quantification of HCV Replication:
-
Data Analysis:
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.[5] This assay should be performed in parallel with the antiviral assay using the same cell line and experimental conditions.[9]
Materials:
-
Huh-7 cells (or the same cell line used in the antiviral assay)[9]
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
AlamarBlue® reagent or other cell viability assay reagent[9]
-
Fluorescence or absorbance plate reader[9]
Protocol:
-
Cell Seeding:
-
Seed cells into 96-well plates at the same density as the antiviral assay.[9]
-
-
Compound Preparation:
-
Treatment:
-
Add the this compound dilutions to the cells.
-
Include a vehicle control (medium with the same final DMSO concentration).[9]
-
-
Incubation:
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).[9]
-
-
Cell Viability Measurement (using AlamarBlue®):
-
Data Analysis:
-
Calculate the percent reduction in cell viability for each this compound concentration relative to the vehicle control.[9]
-
Determine the 50% cytotoxic concentration (CC50) value from the dose-response curve.[9]
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Beclabuvir in HCV Subgenomic Replicon Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclabuvir (formerly BMS-791325) is a potent and selective allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It binds to a distinct non-catalytic site on the enzyme known as thumb site 1, inducing a conformational change that ultimately blocks viral RNA synthesis.[1][2] This document provides detailed application notes and protocols for the use of this compound in HCV subgenomic replicon assays, a critical tool for the evaluation of anti-HCV compounds. These assays allow for the study of viral replication in a controlled cell culture environment without the production of infectious virus particles.
Mechanism of Action of this compound
This compound is a non-nucleoside inhibitor that targets the HCV NS5B polymerase, an essential enzyme for the replication of the viral genome. Its allosteric binding to thumb site 1 distinguishes it from nucleoside inhibitors that compete with natural substrates at the enzyme's active site. This mechanism of action can be effective against viral strains that have developed resistance to other classes of inhibitors.
References
Determining the Potency of Beclabuvir: An Application Note and Protocol for EC50 Determination in Huh-7 Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the 50% effective concentration (EC50) of beclabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, in the human hepatoma cell line, Huh-7.
This compound is a potent antiviral agent that acts as an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2] It binds to a non-catalytic site known as thumb site 1, inducing a conformational change that ultimately suppresses viral RNA synthesis.[3][4] This application note details the necessary protocols for cell culture, antiviral assays, and data analysis to accurately determine the in vitro efficacy of this compound.
Data Summary
The following table summarizes the reported in vitro efficacy of this compound against various HCV genotypes in Huh-7 cells.
| HCV Genotype | Cell Line | Assay Type | EC50 (nM) | Reference |
| Genotype 1a (H77c) | Huh-7 | FRET | 3 | [3] |
| Genotype 1b (Con1) | Huh-7 | FRET | 6 | [3] |
| Genotype 1b | Huh-7 | Replicon | 10 | [5] |
| Genotype 1a | Huh-7 | Replicon | 8 | [5] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action involves the allosteric inhibition of the HCV NS5B polymerase, preventing viral RNA replication.
Caption: Mechanism of this compound action on the HCV replication cycle.
Experimental Protocols
Huh-7 Cell Culture
Objective: To maintain a healthy and viable culture of Huh-7 cells for use in antiviral assays.
Materials:
-
Huh-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)[6]
-
Fetal Bovine Serum (FBS)[6]
-
Penicillin-Streptomycin (P/S) solution[6]
-
Trypsin-EDTA solution[7]
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)[7]
Protocol:
-
Cell Thawing:
-
Rapidly thaw a cryopreserved vial of Huh-7 cells in a 37°C water bath.[8]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% P/S).[6][8]
-
Centrifuge at 125 x g for 5 minutes.[9]
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Cell Subculturing:
-
Aspirate the culture medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[7]
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.[7]
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split ratio) to a new T-75 flask containing fresh complete growth medium.[6]
-
HCV Replicon Assay for EC50 Determination
Objective: To determine the concentration of this compound that inhibits 50% of HCV RNA replication in Huh-7 cells harboring an HCV replicon. This protocol utilizes a stable Huh-7 cell line containing a subgenomic HCV replicon, often with a reporter gene like luciferase for easy quantification of viral replication.[10][11][12]
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b)[4]
-
Complete growth medium (as described above)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom white plates
-
Luciferase assay reagent
-
Luminometer
Experimental Workflow:
Caption: Workflow for determining the EC50 and CC50 of this compound.
Protocol:
-
Cell Seeding:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.[3]
-
Perform serial dilutions of the this compound stock solution in complete growth medium to create a range of concentrations (e.g., 0.1 nM to 100 nM).[3] Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5% to avoid cytotoxicity.[3]
-
Prepare a vehicle control (medium with the same final concentration of DMSO) and a no-drug control.
-
-
Cell Treatment:
-
Carefully remove the medium from the seeded cells.
-
Add 100 µL of the medium containing the serially diluted this compound to the respective wells.
-
-
Incubation:
-
Quantification of Viral Replication:
-
After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well and mix gently.
-
Measure the luminescence signal using a luminometer. The luminescence intensity is proportional to the level of HCV replicon replication.[10]
-
Cytotoxicity Assay
Objective: To determine the concentration of this compound that reduces the viability of Huh-7 cells by 50% (CC50). This is crucial for assessing the selectivity of the antiviral effect.
Materials:
-
Huh-7 cells (non-replicon containing)
-
Complete growth medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin-based assays)
-
Luminometer or fluorescence plate reader
Protocol:
-
Set up parallel plates as described in the HCV Replicon Assay, using non-replicon containing Huh-7 cells.
-
Treat the cells with the same serial dilutions of this compound.
-
After the 48-72 hour incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal. The signal intensity is proportional to the number of viable cells.
Data Analysis
-
EC50 Calculation:
-
Normalize the luciferase data from the replicon assay to the vehicle control (100% replication) and a background control (0% replication).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value.
-
-
CC50 Calculation:
-
Normalize the cell viability data to the vehicle control (100% viability) and a background control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the CC50 value.
-
-
Selectivity Index (SI) Calculation:
-
Calculate the SI by dividing the CC50 by the EC50 (SI = CC50 / EC50).[4] A higher SI value indicates a more favorable therapeutic window for the compound.
-
By following these detailed protocols, researchers can accurately and reproducibly determine the EC50 of this compound in Huh-7 cells, providing crucial data for antiviral drug development and research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elabscience.com [elabscience.com]
- 7. huh7.com [huh7.com]
- 8. ubigene.us [ubigene.us]
- 9. HuH7 Cells | Applied Biological Materials Inc. [abmgood.com]
- 10. benchchem.com [benchchem.com]
- 11. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Application Notes and Protocols: Beclabuvir in Combination with Daclatasvir and Asunaprevir for HCV Genotype 1 Treatment
These application notes provide a detailed overview of the triple-drug combination of beclabuvir, daclatasvir, and asunaprevir for the treatment of Hepatitis C Virus (HCV) genotype 1 infection. This document is intended for researchers, scientists, and drug development professionals, offering insights into the mechanism of action, clinical efficacy, safety profile, and relevant experimental protocols.
Introduction
The combination of this compound (BMS-791325), daclatasvir (BMS-790052), and asunaprevir (BMS-650032) represents an all-oral, interferon- and ribavirin-free regimen for the treatment of chronic HCV genotype 1 infection. This triple therapy targets different viral proteins, providing a high barrier to resistance and potent antiviral activity. This compound is a non-nucleoside inhibitor of the HCV NS5B polymerase, daclatasvir targets the HCV NS5A replication complex, and asunaprevir is a protease inhibitor targeting the HCV NS3/4A complex.
Mechanism of Action
The synergistic effect of this combination therapy stems from the simultaneous inhibition of three distinct and essential components of the HCV replication machinery.
-
Daclatasvir (DCV): A potent, pangenotypic inhibitor of the HCV NS5A protein. NS5A is a multifunctional protein crucial for both viral RNA replication and virion assembly. Daclatasvir's binding to the N-terminus of NS5A interferes with its functions, leading to a rapid decline in viral load.
-
Asunaprevir (ASV): A selective and potent inhibitor of the HCV NS3/4A protease. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature viral proteins, a critical step in the viral life cycle. Inhibition of this protease prevents the formation of a functional replication complex.
-
This compound (BCV): A non-nucleoside inhibitor that binds to a distinct allosteric site (thumb site II) on the HCV NS5B RNA-dependent RNA polymerase. This binding induces a conformational change in the enzyme, inhibiting its catalytic activity and thus halting viral RNA synthesis.
Caption: Mechanism of action of the triple combination therapy targeting the HCV life cycle.
Clinical Efficacy
The efficacy of the daclatasvir, asunaprevir, and this compound combination has been primarily evaluated in the UNITY clinical trial program.
UNITY-1 Trial
The UNITY-1 study evaluated the triple-drug regimen in treatment-naive and -experienced patients with HCV genotype 1 infection without cirrhosis. Patients received a fixed-dose combination of daclatasvir (60 mg once daily), asunaprevir (200 mg once daily), and this compound (75 mg twice daily) for 12 weeks. The primary endpoint was sustained virologic response at 12 weeks post-treatment (SVR12).
| Patient Population | N | SVR12 Rate |
| Treatment-Naive | 312 | 92% |
| Treatment-Experienced | 103 | 89% |
UNITY-2 Trial
The UNITY-2 study assessed the same regimen in treatment-naive and -experienced patients with HCV genotype 1 infection with compensated cirrhosis.
| Patient Population | N | SVR12 Rate |
| Treatment-Naive | 112 | 93% |
| Treatment-Experienced | 90 | 87% |
Safety and Tolerability
The combination of daclatasvir, asunaprevir, and this compound was generally well-tolerated in clinical trials.
| Adverse Event (AE) | Frequency in Clinical Trials |
| Most Common AEs | Headache, fatigue, diarrhea, nausea |
| Serious AEs | Infrequent |
| Discontinuation due to AEs | Low rates |
| Laboratory Abnormalities | Elevations in alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin have been observed. |
Experimental Protocols
HCV Replicon Assay for Antiviral Activity
This protocol describes a cell-based assay to determine the in vitro potency of the drug combination against HCV replication.
Objective: To measure the concentration of each drug required to inhibit 50% of HCV RNA replication (EC50).
Materials:
-
Huh-7 cells harboring an HCV genotype 1b subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418.
-
Daclatasvir, asunaprevir, and this compound compounds.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Cell Plating: Seed Huh-7 replicon cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of each drug (daclatasvir, asunaprevir, this compound) individually and in combination in DMEM.
-
Treatment: Remove the culture medium from the plates and add the diluted compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 values by plotting the percentage of inhibition against the drug concentration using a non-linear regression model.
Caption: Workflow for determining the in vitro antiviral activity of HCV inhibitors.
Resistance Profiling
Objective: To identify viral mutations that confer resistance to the drug combination.
Protocol:
-
Dose Escalation: Culture HCV replicon cells in the presence of sub-optimal concentrations of the individual drugs or the combination.
-
Selection of Resistant Colonies: Gradually increase the drug concentration over several passages to select for resistant cell colonies.
-
RNA Extraction and Sequencing: Isolate total RNA from the resistant colonies and perform RT-PCR to amplify the NS3, NS5A, and NS5B coding regions.
-
Sequence Analysis: Sequence the PCR products and compare them to the wild-type sequence to identify amino acid substitutions.
-
Phenotypic Characterization: Introduce the identified mutations into a wild-type replicon construct and determine the fold-change in EC50 values compared to the wild-type replicon.
Pharmacokinetic (PK) Analysis in Animal Models
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of the drug combination.
Protocol:
-
Animal Dosing: Administer the drug combination (e.g., via oral gavage) to a suitable animal model (e.g., rats or non-human primates).
-
Sample Collection: Collect blood samples at multiple time points post-dosing.
-
Sample Processing: Process the blood samples to obtain plasma.
-
LC-MS/MS Analysis: Quantify the concentrations of daclatasvir, asunaprevir, and this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Summary and Conclusion
The combination of daclatasvir, asunaprevir, and this compound is a highly effective and well-tolerated regimen for the treatment of HCV genotype 1 infection, including in patients with cirrhosis. The complementary mechanisms of action of the three drugs provide a high barrier to resistance. The experimental protocols outlined above provide a framework for the preclinical and clinical development of this and similar antiviral combination therapies. Further research into the long-term efficacy and real-world effectiveness of this regimen is ongoing.
Application Notes and Protocols for Designing Dose-Response Curve Experiments for Beclabuvir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting dose-response curve experiments for beclabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The protocols outlined below are intended to assist in determining the in vitro efficacy and cytotoxicity of this compound, crucial steps in the drug development process.
Introduction to this compound
This compound (formerly BMS-791325) is a potent and selective allosteric inhibitor of the HCV NS5B polymerase.[1][2] It binds to a non-catalytic site on the enzyme known as thumb site 1, inducing a conformational change that ultimately blocks viral RNA synthesis.[1][3] This mechanism of action makes it an effective antiviral agent against various HCV genotypes.[4][5] this compound has been investigated primarily as part of combination therapies with other direct-acting antivirals (DAAs) to achieve high rates of sustained virologic response in patients with chronic HCV infection.[6][7][8]
Data Presentation: In Vitro Activity of this compound
Quantitative data from in vitro studies are essential for characterizing the antiviral profile of this compound. The following tables summarize key parameters such as the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).
Table 1: In Vitro Efficacy of this compound against HCV Genotypes
| HCV Genotype | Cell Line | Assay Type | EC50 (nM) | Reference |
| Genotype 1a (H77c) | Huh-7 | Replicon | 3 | [5][9] |
| Genotype 1b (Con1) | Huh-7 | Replicon | 6 | [5][9] |
| Genotype 3a | Huh-7 | Replicon | 3 - 18 | [5] |
| Genotype 4a | Huh-7 | Replicon | 3 - 18 | [5] |
| Genotype 5a | Huh-7 | Replicon | 3 - 18 | [5] |
Table 2: In Vitro Cytotoxicity and Selectivity Index of this compound
| Cell Line | Assay | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Huh-7 | AlamarBlue® | >25 | >60 (for GT 1b) | [10] |
| Various | Not specified | >20 | Not specified | [10] |
Experimental Protocols
Protocol for Determining Antiviral Activity (EC50) using an HCV Replicon Assay
This protocol describes the determination of the 50% effective concentration (EC50) of this compound in a stable HCV replicon cell line, a standard method for assessing the potency of HCV inhibitors.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and a selection antibiotic like G418)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Reagent for quantifying HCV replication (e.g., luciferase assay reagent or reagents for RT-qPCR)[9]
-
Plate reader (for luciferase) or RT-qPCR instrument
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density that ensures they remain in the logarithmic growth phase throughout the experiment.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.[9]
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to create a range of desired concentrations. A recommended starting range is 0.1 nM to 100 nM.[9]
-
Ensure the final DMSO concentration in all wells, including controls, is consistent and does not exceed 0.5% to avoid solvent-induced toxicity.[9]
-
-
Treatment: Add the prepared this compound dilutions to the appropriate wells of the 96-well plate containing the cells. Include the following controls:
-
Virus Control (VC): Infected cells with no compound (represents 0% inhibition).
-
Cell Control (CC): Uninfected cells with no compound (represents 100% cell viability).
-
Positive Control: A known HCV inhibitor to validate the assay's performance.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of HCV Replication:
-
Luciferase Assay: If using a replicon with a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
RT-qPCR: Alternatively, extract total RNA from the cells and perform quantitative reverse transcription PCR (RT-qPCR) to measure the levels of HCV RNA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the EC50 value.[11]
-
Protocol for Determining Cytotoxicity (CC50)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.[3] This protocol should be performed concurrently with the antiviral assay.
Materials:
-
Parental Huh-7 cells (or the same host cells used in the antiviral assay)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cytotoxicity assay reagent (e.g., AlamarBlue®, MTT, or CellTiter-Glo®)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at the same density used in the antiviral assay.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium, mirroring the concentrations used in the antiviral assay. Maintain a consistent final DMSO concentration (≤ 0.5%).
-
Treatment: Add the this compound dilutions to the cells. Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Cytotoxicity Measurement (using AlamarBlue® as an example):
-
Add AlamarBlue® reagent to each well at 10% of the culture volume.[9]
-
Incubate for 1-4 hours, protected from light.
-
Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Calculate the percent reduction in cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model to determine the CC50 value.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50).[3] A higher SI value indicates a more favorable therapeutic window.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound on the HCV NS5B polymerase.
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for generating this compound dose-response curves.
References
- 1. This compound | C36H45N5O5S | CID 56934415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 958002-33-0 | INB00233 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Daclatasvir, asunaprevir and this compound fixed-dose combination for patients with genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in combination with asunaprevir and daclatasvir for hepatitis C virus genotype 1 infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fixed-Dose Combination Therapy With Daclatasvir, Asunaprevir, and this compound for Noncirrhotic Patients With HCV Genotype 1 Infection - [medicinesresources.nhs.uk]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.labii.com [docs.labii.com]
Application Note and Protocol: Preparation of Beclabuvir Stock Solutions in DMSO
Audience: This document is intended for researchers, scientists, and drug development professionals working with the antiviral compound beclabuvir.
Abstract: this compound is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication.[1][2] Due to its hydrophobic nature and low aqueous solubility, proper preparation of stock solutions is critical for accurate and reproducible results in in vitro and cell-based assays.[3][4] Dimethyl sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions of this compound.[3][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using high-purity DMSO, along with key quantitative data and safety information.
Quantitative Data Summary
Properly preparing solutions requires accurate physical and chemical data. The following tables summarize essential information for this compound and the recommended solvent, DMSO.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₆H₄₅N₅O₅S | [1][2][6][7] |
| Molecular Weight | 659.84 g/mol | [1][6][7] |
| Common Name | This compound | [2][6] |
| Alternative Name | BMS-791325 | [6] |
| CAS Number | 958002-33-0 | [1][6] |
| Appearance | White to off-white solid | [7] |
| Solubility in DMSO | ≥ 30 mg/mL |[7][8][9] |
Table 2: Properties of Dimethyl Sulfoxide (DMSO)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | (CH₃)₂SO | [10] |
| Grade | High-purity, sterile, anhydrous/low-moisture recommended | [3][8] |
| Key Feature | Aprotic solvent, miscible with water and many organic solvents | [10] |
| Safety Note | Readily penetrates skin, acting as a carrier for dissolved substances |[10][11][12] |
Safety and Handling Precautions
Working with potent compounds and solvents requires strict adherence to safety protocols.
-
This compound: As a potent antiviral agent, this compound should be handled in accordance with standard laboratory safety procedures for chemical compounds.[13] Use personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All weighing and handling of the powder should be performed in a chemical fume hood or other ventilated enclosure to avoid inhalation.
-
Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and a powerful solvent that can readily penetrate the skin.[10][11] This property allows it to act as a carrier, facilitating the absorption of dissolved substances, such as this compound, through the skin.[12]
-
PPE: Always wear appropriate chemical-resistant gloves. Butyl rubber, neoprene, or thick (15 mil) latex gloves are recommended over nitrile gloves, which can degrade with prolonged exposure to DMSO.[11][12] Safety goggles and a lab coat are mandatory.[12]
-
Handling: Use DMSO in a well-ventilated area, preferably a fume hood.[12] Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Purity: DMSO is hygroscopic and can absorb moisture from the air, which may affect compound stability.[8][14] Use a fresh, unopened bottle of high-purity, anhydrous DMSO for preparing stock solutions.[8]
-
Experimental Protocol: Stock Solution Preparation (10 mM)
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
High-purity, sterile, anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer or sonicator
-
Calibrated micropipettes
Calculation: To prepare a 10 mM solution, the required mass of this compound must be calculated.
-
Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × 659.84 g/mol / 1000 = 6.60 mg
Procedure:
-
Weighing: Accurately weigh the calculated amount of this compound powder (e.g., 6.60 mg) using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the this compound powder.
-
Dissolution: Cap the tube tightly and vortex thoroughly.[3] If necessary, sonicate the mixture at room temperature until the powder is completely dissolved.[3]
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particles or precipitate.[3] The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[3]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]
Caption: Workflow for preparing this compound stock solution in DMSO.
Protocol: Preparation of Working Solutions and Troubleshooting
Diluting the concentrated DMSO stock into aqueous buffers or cell culture media is a critical step where precipitation can occur due to this compound's hydrophobicity.[3]
Procedure for Dilution:
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your experimental medium. Crucially, ensure the final concentration of DMSO remains low (ideally <0.5%) to avoid cell toxicity. [3][5]
-
Pre-warm Medium: Gently warm the aqueous buffer or cell culture medium to 37°C, as this can sometimes improve solubility.[3]
-
Dilution Technique: Instead of adding the DMSO stock directly into the final volume, use a stepwise dilution method.[3]
-
Add the required volume of DMSO stock to a small volume of the medium.
-
While vortexing or swirling the final volume of medium, add the intermediate dilution drop-by-drop.[3] This rapid dispersion helps prevent localized high concentrations that lead to precipitation.
-
-
Final Check: After dilution, ensure the working solution is clear. If a precipitate is present, it should not be used for cell-based assays without further steps.
Troubleshooting Precipitation:
-
Issue: Precipitate forms upon dilution in aqueous media.[3]
-
Cause: The hydrophobic compound "crashes out" of the solution as the solvent changes from organic (DMSO) to aqueous.[3]
-
Solutions:
-
Optimize DMSO Concentration: Keep the final DMSO concentration as low as possible, always below 1% and preferably below 0.5%.[5]
-
Stepwise Dilution: Perform serial dilutions rather than a single large dilution.[3]
-
Sterile Filtration: After diluting the stock into your final medium, you can filter the working solution through a 0.22 µm sterile filter to remove any precipitate before adding it to cells.[3]
-
Storage and Stability
The stability of the prepared stock solution is paramount for the reliability of experimental data.
-
Storage Temperature: Store aliquots at -20°C for up to one year or at -80°C for up to two years.[8]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can degrade sensitive compounds.[3] The practice of creating single-use aliquots is the most effective way to prevent this.[3]
-
Moisture: Protect solutions from moisture, which can be absorbed by DMSO and may lead to compound degradation over time.[14] Ensure tubes are tightly capped.
This compound's Mechanism of Action
This compound is a direct-acting antiviral that functions by inhibiting a key viral enzyme, thereby blocking the replication of the Hepatitis C virus.
References
- 1. This compound | 958002-33-0 | INB00233 | Biosynth [biosynth.com]
- 2. This compound | C36H45N5O5S | CID 56934415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. This compound | 958002-33-0 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound,958002-33-0 - Absin [absin.net]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. support.al.umces.edu [support.al.umces.edu]
- 12. nbinno.com [nbinno.com]
- 13. safety.duke.edu [safety.duke.edu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Beclabuvir Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclabuvir (BMS-791325) is a potent, allosteric, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3] It binds to the thumb site 1 of the enzyme, inducing a conformational change that inhibits polymerase activity and suppresses viral RNA replication.[1] As with any antiviral drug candidate, assessing its cytotoxic potential is a critical step in preclinical development to ensure a favorable therapeutic window. The selectivity index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a key parameter for evaluating the in vitro safety profile of an antiviral compound.[4]
These application notes provide detailed protocols for assessing the cytotoxicity of this compound in relevant cell culture models, such as the human hepatoma cell line Huh-7, which is commonly used for HCV research.[5][6] The described assays, including AlamarBlue, MTT, Neutral Red, and LDH assays, measure different cellular parameters to determine cell viability and membrane integrity.
Data Presentation
The following table summarizes the reported in vitro cytotoxicity of this compound and its precursors. It is important to note that CC50 values can vary depending on the cell line, assay method, and experimental conditions.
| Compound | Cell Line | Assay Method | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound Analog | Various | AlamarBlue | 14 to >48 | >2000 | [5] |
| Piperidine Carboxamide (this compound Precursor) | Huh-7 | Not Specified | 25 | >60 | [5] |
Experimental Protocols
General Cell Culture and Compound Preparation
Cell Line: Huh-7 (human hepatoma) cells are recommended for their high permissiveness to HCV replication.[6][7]
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or -80°C.[1]
-
For experiments, prepare serial dilutions of this compound in the culture medium. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Protocol 1: AlamarBlue® Cell Viability Assay
This assay measures the reducing power of living cells. The active ingredient, resazurin, is reduced to the fluorescent resorufin by metabolically active cells.
Materials:
-
Huh-7 cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
AlamarBlue® reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed Huh-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete cell culture medium at 2x the final desired concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions to the cells. Include wells with medium and 0.5% DMSO as a vehicle control and wells with medium only as a blank control.
-
Incubation: Incubate the plates for 48-72 hours, corresponding to the duration of antiviral assays.
-
AlamarBlue® Addition: Add 10 µL of AlamarBlue® reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis:
-
Subtract the blank control fluorescence from all other readings.
-
Calculate the percent cell viability for each this compound concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percent viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: MTT Cell Proliferation Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[2][8][9]
Materials:
-
Huh-7 cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the AlamarBlue® protocol.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percent viability and determine the CC50 value as described for the AlamarBlue® assay.
Protocol 3: Neutral Red Uptake Assay
This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.[1][10][11]
Materials:
-
Huh-7 cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[10]
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the AlamarBlue® protocol.
-
Neutral Red Addition: After the incubation period, remove the treatment medium and add 100 µL of Neutral Red solution to each well.
-
Incubation with Neutral Red: Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red solution and wash the cells with PBS.
-
Destaining: Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye.[10]
-
Data Analysis: Calculate the percent viability and determine the CC50 value as described for the AlamarBlue® assay.
Protocol 4: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, an indicator of cytotoxicity.[7][12][13]
Materials:
-
Huh-7 cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Sigma-Aldrich)[3][13][14]
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the AlamarBlue® protocol. Include a maximum LDH release control by treating some wells with the lysis buffer provided in the kit.
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect an aliquot of the culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a new plate and adding a reaction mixture that leads to a colorimetric or fluorescent product.
-
Measurement: Measure the absorbance or fluorescence according to the kit's protocol.
-
Data Analysis:
-
Subtract the background control reading from all other readings.
-
Calculate the percent cytotoxicity for each this compound concentration using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Determine the CC50 value from the dose-response curve.
-
Mandatory Visualization
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Relationship between antiviral activity, cytotoxicity, and selectivity index.
References
- 1. assaygenie.com [assaygenie.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C Virus Infection in Phenotypically Distinct Huh7 Cell Lines | PLOS One [journals.plos.org]
- 7. Colorimetric lactate dehydrogenase (LDH) assay for evaluation of antiviral activity against bovine viral diarrhoea virus (BVDV) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. qualitybiological.com [qualitybiological.com]
- 11. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 12. researchgate.net [researchgate.net]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Beclabuvir in HCV Genotype 1a and 1b Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a primary cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase, is the catalytic core of the viral replication machinery and a key target for direct-acting antiviral (DAA) agents.[2][3] Beclabuvir (BCV) is a potent, allosteric non-nucleoside inhibitor (NNI) of the NS5B polymerase.[1][4] It binds to a distinct site on the enzyme, inducing a conformational change that halts viral RNA synthesis.[5] This document provides detailed application notes on the use of this compound for studying HCV genotypes 1a and 1b, along with comprehensive protocols for key in vitro experiments.
Mechanism of Action
This compound is an allosteric inhibitor that binds to the "thumb site 1" of the HCV NS5B polymerase.[6] Unlike nucleoside inhibitors that compete with natural substrates at the active site, this compound's binding to this allosteric site induces a conformational change in the enzyme. This change prevents the polymerase from initiating RNA synthesis, thereby effectively blocking HCV replication.[3] This mechanism makes it a valuable tool for studying NS5B function and for use in combination with other DAAs that have different mechanisms of action.[2][6]
Figure 1: Mechanism of this compound Action.
Application Notes
In Vitro Antiviral Activity
This compound demonstrates potent activity against HCV genotypes 1a and 1b in cell-based replicon assays. These systems use human hepatoma cells (Huh-7) that stably express self-replicating sub-genomic HCV RNA, allowing for the direct measurement of viral replication inhibition.[2]
Table 1: this compound In Vitro Potency Against HCV Genotype 1 Replicons
| Parameter | HCV Genotype 1a | HCV Genotype 1b | Reference |
|---|---|---|---|
| EC50 | 10 nM | 8 nM | [2] |
EC50 (Half-maximal effective concentration) values were determined in Huh-7 cell-based replicon assays.
In biochemical assays using recombinant NS5B protein, this compound effectively inhibits the polymerase activity of multiple genotypes.
Table 2: this compound Biochemical Inhibitory Activity
| Parameter | Target | Value | Genotypes | Reference |
|---|---|---|---|---|
| IC50 | Recombinant NS5B Polymerase | < 28 nM | 1, 3, 4, 5 | [6] |
IC50 (Half-maximal inhibitory concentration) values reflect the concentration needed to inhibit 50% of the enzyme's activity in a cell-free assay.
Efficacy in Combination Therapy (Clinical Data)
This compound is primarily developed for use in combination therapies to increase efficacy and provide a high barrier to resistance.[1] When combined with the NS5A inhibitor daclatasvir and the NS3 protease inhibitor asunaprevir (a regimen known as DCV-TRIO), it achieves very high rates of sustained virologic response (SVR), which is considered a cure.[7][8]
Table 3: Sustained Virologic Response (SVR12) Rates for this compound-Containing Regimens in Genotype 1 Patients
| Regimen | Patient Population | Genotype | SVR12 Rate | Reference |
|---|---|---|---|---|
| This compound + Daclatasvir + Asunaprevir | Treatment-Naïve | GT-1 | 92% - 100% | [7] |
| This compound + Daclatasvir + Asunaprevir | Treatment-Naïve | GT-1 | 95.7% | [8] |
| This compound (75 mg) + PegIFN/RBV | Treatment-Naïve | GT-1 | 76.9% (eRVR)* | [9] |
SVR data was also higher for this group, but eRVR (extended rapid virologic response) was the primary endpoint.
Resistance Profile
The development of drug resistance is a concern for all DAAs. For this compound, the primary resistance-associated substitution (RAS) occurs at position P495 in the NS5B polymerase.[10]
Table 4: this compound Resistance Profile in HCV Genotype 1
| RAS Position | Amino Acid Change | Impact on this compound | Baseline Prevalence (GT-1) | Persistence Post-Treatment | Reference |
|---|
| NS5B-P495 | P495L / P495S | Confers resistance | Very low (≤1%) | Low; not detected after 24 weeks |[10] |
The low baseline prevalence and poor fitness of the P495L/S variant (indicated by its rapid disappearance after treatment is stopped) suggest a relatively high barrier to resistance for this compound.[10]
Experimental Protocols
Protocol 1: Determination of Antiviral Potency (EC50) in an HCV Replicon Assay
This protocol describes a method to determine the EC50 value of this compound using a Huh-7 cell line harboring an HCV genotype 1a or 1b sub-genomic replicon with a luciferase reporter gene.
Figure 2: Workflow for EC50 Determination.
Materials:
-
Huh-7 cells harboring an HCV genotype 1a or 1b luciferase reporter replicon.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin.[11]
-
G418 (for maintaining selection pressure on replicon cells, removed during assay).[11]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well white, clear-bottom tissue culture plates.[5]
-
Luciferase assay reagent kit.
-
Luminometer (microplate reader).
Procedure:
-
Cell Seeding: Trypsinize and resuspend the HCV replicon cells in DMEM without G418. Seed the cells in a 96-well plate at a density of 5,000-8,000 cells per well in 100 µL of medium.[5][12] Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a serial dilution series of this compound in DMSO. Further dilute these stocks in DMEM to the desired final concentrations. The final DMSO concentration in the wells should be ≤0.5%.[12] Include a vehicle control (DMSO only) and a positive control (another known NS5B inhibitor).
-
Compound Addition: Remove the medium from the cells and add 100 µL of the diluted compound solutions to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.[5]
-
Luciferase Assay: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's protocol.[11]
-
Measurement: Add the luciferase reagent to each well, mix gently, and incubate for the recommended time (e.g., 10 minutes). Measure the luminescence signal using a microplate reader.[11]
-
Data Analysis: Normalize the data using the vehicle control (0% inhibition) and a background control or a saturating concentration of a potent inhibitor (100% inhibition). Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.[11]
Protocol 2: Determination of Cytotoxicity (CC50) using MTT Assay
This assay is performed concurrently to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
Huh-7 cells (parental line without replicon).
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound stock solution (10 mM in DMSO).
-
96-well clear tissue culture plates.
-
MTT solution (e.g., 5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).[5]
-
Microplate reader (absorbance).
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 8,000 cells per well and incubate for 24 hours.[5]
-
Compound Addition: Add serial dilutions of this compound, prepared as in Protocol 1. The concentration range should typically be higher than that used for the EC50 determination.[5]
-
Incubation: Incubate the plate at 37°C for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the crystals. Incubate at room temperature for at least 2 hours with gentle shaking.[5]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data using untreated cells (100% viability) and a background control. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the CC50 value. The Selectivity Index (SI) can then be calculated as CC50 / EC50.
Protocol 3: In Vitro Resistance Selection and Analysis
This protocol outlines the process for selecting for this compound-resistant HCV replicons and identifying the mutations responsible.
Figure 3: Workflow for Resistance Selection.
Procedure:
-
Initiate Culture: Plate stable HCV replicon cells in a culture flask and treat with this compound at a starting concentration around its EC50 or EC90 value.[13]
-
Escalate Concentration: Culture the cells continuously, passaging them as they reach confluence. Gradually increase the concentration of this compound in the culture medium over several weeks to months. This applies selective pressure for the outgrowth of resistant variants.[13]
-
Isolate Resistant Colonies: Once colonies of cells that can grow at high concentrations of this compound are observed, isolate these individual colonies using cloning cylinders or by limiting dilution.
-
Expand Clones: Expand each resistant clone into a larger population for analysis. Confirm the resistant phenotype by re-running the EC50 assay and comparing it to the wild-type replicon.
-
RNA Extraction and Sequencing: Extract total RNA from the resistant cell populations.[12]
-
Genotypic Analysis: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region of the HCV replicon. Purify the PCR product and sequence it using population (Sanger) or deep sequencing methods.[14]
-
Identify Mutations: Align the obtained sequences with the wild-type reference sequence to identify amino acid substitutions (RASs) that may confer resistance to this compound.
References
- 1. This compound for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Daclatasvir, asunaprevir and this compound fixed-dose combination for patients with genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in combination with asunaprevir and daclatasvir for hepatitis C virus genotype 1 infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized, placebo-controlled study of the NS5B inhibitor this compound with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 14. hcvguidelines.org [hcvguidelines.org]
Beclabuvir: A Potent Tool for Interrogating HCV RNA-Dependent RNA Polymerase Function
Application Note
Beclabuvir is a highly potent and specific non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Its allosteric mechanism of action, binding to the thumb site 1 of the enzyme, makes it an invaluable tool compound for researchers studying the intricacies of HCV replication, developing novel antiviral agents, and investigating mechanisms of drug resistance.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in both biochemical and cell-based assays.
Data Presentation
The antiviral activity of this compound has been quantified across various HCV genotypes and in the presence of resistance-associated substitutions. The following tables summarize key in vitro efficacy data.
Table 1: In Vitro Efficacy of this compound against Wild-Type HCV Genotypes
| HCV Genotype | Assay Type | Cell Line | Potency Metric | Value (nM) |
| Genotype 1a | Replicon Assay | Huh-7 | EC50 | 3 - 10 |
| Genotype 1b | Replicon Assay | Huh-7 | EC50 | 6 - 8 |
| Genotype 3a | Replicon Assay | Huh-7 | EC50 | 3 - 18 |
| Genotype 4a | Replicon Assay | Huh-7 | EC50 | 3 - 18 |
| Genotype 5a | Replicon Assay | Huh-7 | EC50 | 3 - 18 |
| Genotypes 1, 3, 4, 5 | Biochemical Assay | - | IC50 | < 28 |
Table 2: Impact of Resistance-Associated Substitution on this compound Activity
| NS5B Variant | Assay Type | Potency Metric | Value (µM) | Fold Change in Potency |
| Wild-Type (Genotype 1b) | Biochemical | IC50 | 0.02 | - |
| P495L Mutant | Biochemical | IC50 | 0.19 | 9.5 |
Mechanism of Action
This compound functions as an allosteric inhibitor of the HCV NS5B polymerase.[1][3] It binds to a distinct site on the enzyme known as thumb site 1, which is remote from the catalytic active site. This binding event induces a conformational change in the polymerase, ultimately hindering its ability to initiate and/or elongate the viral RNA strand, thus inhibiting viral replication.
Experimental Protocols
In Vitro HCV RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (e.g., genotype 1b, C-terminally truncated)
-
This compound stock solution (in 100% DMSO)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Triton X-100
-
RNA template/primer (e.g., poly(A)/oligo(U))
-
Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³³P]UTP or [³H]UTP)
-
Scintillation proximity assay (SPA) beads or filter plates for detection
-
96-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay is consistent and non-inhibitory (typically ≤ 1%).
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the diluted this compound solutions and the recombinant NS5B polymerase. Incubate at room temperature for 30 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the polymerase reaction by adding a master mix containing the RNA template/primer, unlabeled rNTPs, and the radiolabeled rNTP.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Termination and Detection:
-
SPA Bead Method: Terminate the reaction by adding a stop buffer containing EDTA and SPA beads. The radiolabeled product will be captured by the beads, bringing them into proximity to the scintillant and generating a signal.
-
Filter Plate Method: Stop the reaction and transfer the mixture to a filter plate. Wash to remove unincorporated radiolabeled rNTPs. Measure the radioactivity of the captured RNA product.
-
-
Data Analysis: Determine the concentration of this compound that results in 50% inhibition of polymerase activity (IC50) by fitting the data to a dose-response curve.
Cell-Based HCV Replicon Assay
This assay determines the antiviral activity of this compound in a cellular context using human hepatoma cells (Huh-7) that harbor a subgenomic HCV replicon.
Materials:
-
Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b with a luciferase reporter)
-
Complete Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and a selection agent (e.g., G418).
-
This compound stock solution (in 100% DMSO)
-
96-well cell culture plates (white, clear-bottom for luminescence)
-
Reagents for quantifying HCV replication (e.g., Luciferase assay kit)
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTS, or alamarBlue)
Procedure:
-
Cell Seeding: Plate the HCV replicon cells in 96-well plates at a predetermined density to ensure they remain in the logarithmic growth phase throughout the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls: "no-drug" (vehicle control) and "no-cell" (background) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Viral Replication:
-
If using a luciferase reporter replicon, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Alternatively, HCV RNA levels can be quantified using RT-qPCR.
-
-
Cytotoxicity Assay: In a parallel plate with the same cell type and compound concentrations, perform a cell viability assay to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis:
-
Normalize the replication data to the vehicle control (0% inhibition) and background (100% inhibition).
-
Plot the normalized data against the logarithm of the drug concentration and fit a dose-response curve to determine the 50% effective concentration (EC50).
-
Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window of the compound.
-
References
Troubleshooting & Optimization
Technical Support Center: Beclabuvir Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the aqueous solubility of beclabuvir for experimental use.
Troubleshooting Guide
Issue 1: Precipitation Occurs When Diluting a this compound Stock Solution into an Aqueous Medium
Cause: this compound is a hydrophobic molecule with very low aqueous solubility (<1 μg/mL in its amorphous form).[1] When a concentrated stock solution, typically in an organic solvent like DMSO, is introduced into an aqueous buffer or cell culture medium, the rapid change in solvent polarity causes the compound to exceed its solubility limit and precipitate out of the solution.[2]
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of the aqueous medium, and then add this intermediate dilution to the final volume. This gradual reduction in the organic solvent concentration can help maintain solubility.[2]
-
Dropwise Addition with Agitation: While vortexing or rapidly stirring the aqueous medium, add the this compound stock solution drop by drop. Vigorous mixing helps to disperse the compound quickly, preventing localized high concentrations that lead to precipitation.[2]
-
Pre-warming the Medium: Gently warming the aqueous buffer or cell culture medium to 37°C before adding the this compound stock can sometimes enhance solubility.[2]
-
Use of Co-solvents or Surfactants: Incorporating a pharmaceutically acceptable co-solvent or a non-ionic surfactant in the final aqueous solution can help to maintain the solubility of hydrophobic compounds.[2]
Issue 2: Cloudiness or Precipitate Forms in Cell Culture Wells Over Time
Cause:
-
Delayed Precipitation: The compound may have initially appeared to be in solution but precipitated out over the duration of the experiment.
-
Interaction with Media Components: this compound might interact with proteins, salts, or other components in the cell culture medium, leading to the formation of insoluble complexes.[2]
-
Temperature Fluctuations: Changes in temperature, for instance, when moving plates between an incubator and a microscope, can affect solubility.
Solutions:
-
Pre-equilibration and Filtration: After preparing the final working solution, allow it to equilibrate at the experimental temperature for a period and then filter it through a 0.22 µm syringe filter before adding it to the cells. This will remove any early-stage precipitates.[2]
-
Visual Inspection: Always visually inspect the working solution for any signs of precipitation before adding it to your experiment. If precipitation is observed, consider using an alternative solubilization method.[2]
-
Solubility Enhancement Techniques: Proactively employ a solubility enhancement strategy as detailed in the FAQs below.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It has a reported solubility of 30 mg/mL or higher in DMSO.[3][4] For cell-based assays, it is crucial to use a high-purity, sterile-grade DMSO.
Q2: What are the general strategies to improve the aqueous solubility of this compound for in vitro experiments?
A2: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications.[5][6]
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[5][6][7] Nanotechnology, in particular, can be used to create drug nanoparticles with higher specific surface areas.[8]
-
Solid Dispersions: This involves dispersing this compound in a solid matrix of a hydrophilic carrier.[7] This method is effective for increasing the dissolution rate by creating a homogeneous dispersion of the amorphous drug in a polymer matrix.[9]
-
-
Chemical and Formulation Modifications:
-
Co-solvency: Using a mixture of solvents can reduce the interfacial tension between the aqueous solution and the hydrophobic drug.[5][6]
-
Use of Surfactants: Surfactants reduce surface tension and can enhance the dissolution of lipophilic drugs in an aqueous medium.[10]
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[2]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility.[5]
-
Q3: Are there any specific formulation protocols available for this compound?
A3: Yes, for non-clinical studies, several formulation approaches have been documented:
-
Co-solvent/Surfactant System: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution with a solubility of at least 2.5 mg/mL.[4]
-
Cyclodextrin-based Formulation: A solution containing 10% DMSO and 90% (20% SBE-β-CD in Saline) has also been shown to yield a clear solution with a solubility of at least 2.5 mg/mL.[4]
-
Lipid-based Formulation: A mixture of 10% DMSO and 90% Corn Oil has been used to achieve a clear solution with a solubility of at least 2.5 mg/mL.[4]
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation System | Reported Solubility | Reference |
| Amorphous in Aqueous Solution | < 1 µg/mL | [1] |
| DMSO | ≥ 30 mg/mL | [4] |
| Ethanol | ~ 2 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using a Co-solvent/Surfactant System
-
Prepare the Vehicle: In a sterile container, combine the following components in the specified ratios:
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween-80
-
45% Saline (0.9% NaCl) Mix thoroughly until a homogenous solution is formed.
-
-
Prepare the this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL. Ensure the compound is completely dissolved.
-
Final Formulation: Add 10% of the this compound stock solution to 90% of the prepared vehicle. For example, to prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound stock in DMSO to 900 µL of the vehicle.
-
Mixing: Vortex the final solution thoroughly to ensure homogeneity. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
Protocol 2: Preparation of this compound Formulation using Cyclodextrin Complexation
-
Prepare the Cyclodextrin Solution: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline (0.9% NaCl). Stir until the SBE-β-CD is completely dissolved.
-
Prepare the this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Final Formulation: Add 10% of the this compound stock solution to 90% of the prepared 20% SBE-β-CD solution. For instance, to prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound stock in DMSO to 900 µL of the SBE-β-CD solution.
-
Mixing and Complexation: Vortex the mixture and then stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex. The resulting solution should be clear.
Visualizations
Caption: Decision workflow for selecting a this compound solubility enhancement strategy.
References
- 1. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 958002-33-0 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijpbr.in [ijpbr.in]
- 7. pnrjournal.com [pnrjournal.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
Optimizing Beclabuvir Dosage for In Vitro Antiviral Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of beclabuvir in in vitro antiviral assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It functions by binding to an allosteric site on the enzyme, known as thumb site 1, which induces a conformational change that hampers the polymerase's activity and consequently suppresses viral RNA replication.[1][3][4]
Q2: What is a suitable starting concentration range for this compound in in vitro assays?
A2: Based on reported 50% effective concentration (EC50) values, a starting concentration range of 0.1 nM to 100 nM is recommended for most in vitro antiviral activity assays utilizing HCV replicons.[1] It is highly advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound has limited solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[1][4] This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments. To prevent solvent-induced cytotoxicity, the final DMSO concentration in the culture medium should be kept low, ideally at or below 0.5%.[1] For long-term stability, this compound stock solutions should be stored at -20°C or -80°C.[4]
Q4: Which cell lines are appropriate for testing the antiviral activity of this compound?
A4: The most commonly used cell lines for evaluating this compound's activity in HCV replicon assays are Huh-7 (human hepatoma) cells and their derivatives.[1][5] this compound's off-target effects have also been assessed in other cell lines, such as HepG2.[1]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Lower-than-expected potency (High EC50 Value) | 1. Compound Integrity and Solubility: this compound may have precipitated out of solution.[4] 2. Assay and Cell Culture Conditions: The health of the host cells may be compromised, or reagents may be of poor quality.[4] 3. Viral Target: The HCV genotype used may be less susceptible to this compound.[4] | 1. Ensure complete dissolution in DMSO before preparing final dilutions. Gentle heating or sonication may be necessary.[4] Verify proper storage of the compound.[4] 2. Use healthy cells in the logarithmic growth phase and within a consistent passage number range. Confirm the quality of all reagents.[4] 3. Confirm the genotype of the virus or replicon. This compound is most potent against genotype 1.[4][6] |
| High Variability in EC50 Values Between Experiments | 1. Inconsistent Cell Health: Using cells at different passage numbers or varying health statuses. 2. Pipetting Errors: Inaccurate liquid handling. 3. Variable Incubation Times: Lack of standardization in experimental timing. | 1. Maintain a consistent cell passage number for all experiments. 2. Ensure proper mixing and use calibrated pipettes for accurate dispensing. 3. Standardize all incubation periods throughout the experimental workflow. |
| Unexpectedly High Cytotoxicity | 1. High DMSO Concentration: The final concentration of DMSO in the cell culture is too high.[1] 2. Contamination: Microbial contamination of the cell culture. 3. Calculation Error: Mistakes in calculating the compound concentration. | 1. Ensure the final DMSO concentration does not exceed 0.5%.[1] 2. Regularly check cell cultures for any signs of contamination. 3. Double-check all calculations for stock and working solutions. |
| This compound Precipitation in Culture Medium | 1. Exceeded Solubility: The concentration of this compound is higher than its solubility limit in the medium. | 1. Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution. Ensure thorough mixing after adding the compound to the medium. Consider using a solubilizing agent if it is compatible with your assay. |
| Low or No Antiviral Activity Observed | 1. Incorrect HCV Genotype: The replicon used is not susceptible to this compound. 2. Inactive Compound: The this compound may have degraded. 3. Detection Assay Issues: Problems with the reporter system (e.g., luciferase) or qPCR. | 1. Confirm that the HCV replicon genotype is one that is known to be inhibited by this compound. 2. Verify the identity and purity of your this compound. 3. Troubleshoot your detection assay using appropriate positive and negative controls. |
Data Presentation
Table 1: In Vitro Efficacy of this compound Against HCV Genotypes
| HCV Genotype | Cell Line | Assay Type | EC50 (nM) | Reference |
| Genotype 1a (H77c) | Huh-7 | Replicon | 3 | [6] |
| Genotype 1b (Con1) | Huh-7 | Replicon | 6 | [6] |
| Genotype 3a | - | Replicon | 3 to 18 | [6] |
| Genotype 4a | - | Replicon | 3 to 18 | [6] |
| Genotype 5a | - | Replicon | 3 to 18 | [6] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Huh-7 | Alamar blue | >25 | [5] |
Experimental Protocols
Antiviral Activity Assay using HCV Replicon Cells
This protocol provides a general method for determining the 50% effective concentration (EC50) of this compound in a stable HCV replicon cell line.
Materials:
-
HCV replicon-containing Huh-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and selection agent)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., Luciferase assay kit or reagents for RT-qPCR)
-
Plate reader (for luciferase) or RT-qPCR instrument
Procedure:
-
Cell Seeding: Seed HCV replicon-containing Huh-7 cells into 96-well plates at a density that will ensure they remain in the logarithmic growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include appropriate controls: a vehicle control (medium with the same final DMSO concentration) and a no-drug control.
-
Treatment: Remove the seeding medium from the cells and add the this compound dilutions.[4]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
Quantification of Viral Replication: Lyse the cells and measure the reporter signal (e.g., luciferase activity) or quantify HCV RNA levels using RT-qPCR.[4]
-
Data Analysis: Calculate the percent inhibition of HCV replication for each this compound concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software.
Cytotoxicity Assay using AlamarBlue®
This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Huh-7 cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
AlamarBlue® reagent
-
Fluorescence or absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Maintain a consistent final DMSO concentration (≤ 0.5%). Include a vehicle control and a no-cell control (medium only).
-
Treatment: Add the this compound dilutions to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).[1]
-
AlamarBlue® Addition: Add AlamarBlue® reagent to each well at 10% of the culture volume.[1]
-
Incubation with Reagent: Incubate for 1-4 hours, protected from light.[1]
-
Measurement: Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm).[1]
-
Data Analysis: Calculate the percent reduction in cell viability for each this compound concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.
Visualizations
Caption: this compound's mechanism of action against HCV NS5B polymerase.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C36H45N5O5S | CID 56934415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Technical Support Center: Preventing Beclabuvir Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of beclabuvir in cell culture media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, allosteric, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] It binds to a non-catalytic site on the enzyme known as thumb site 1, inducing a conformational change that blocks viral RNA synthesis and inhibits viral replication.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a reported solubility of at least 30 mg/mL (45.47 mM) in DMSO.[2][3] For cell-based assays, it is critical to use a high-purity, sterile grade of DMSO.
Q3: Why does this compound precipitate when added to my cell culture medium?
A3: this compound is a hydrophobic molecule with poor aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous environment like cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate. This phenomenon is often referred to as a "solvent shift."
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5%.[4] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q5: Can I filter out the precipitate from my this compound solution?
A5: Filtering the solution to remove precipitate is not recommended. This will reduce the actual concentration of the dissolved compound in your medium, leading to inaccurate experimental results. The better approach is to prevent precipitation from occurring in the first place.
Troubleshooting Guides
Issue: Precipitate Forms Immediately Upon Dilution of this compound Stock Solution
Possible Cause: Rapid solvent shift leading to immediate supersaturation and precipitation.
Solutions:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of the medium, perform one or more intermediate dilutions in a smaller volume of medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Vortexing During Dilution: Add the this compound stock solution dropwise to the cell culture medium while continuously vortexing or stirring vigorously. This rapid dispersal prevents the formation of localized high concentrations of the compound that can trigger precipitation.
-
Pre-warming the Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution. Increased temperature can sometimes improve the solubility of the compound.
Issue: Cloudiness or Precipitate Appears in Culture Wells Over Time
Possible Causes:
-
Delayed Precipitation: The compound may have been in a metastable supersaturated state initially and precipitated over the course of the experiment.
-
Interaction with Media Components: this compound may interact with components in the cell culture medium, such as salts or proteins from fetal bovine serum (FBS), leading to the formation of insoluble complexes.
-
Temperature Fluctuations: Removing the culture plate from a 37°C incubator for extended periods can cause temperature drops, reducing the solubility of the compound.
-
pH Changes: The metabolic activity of cells can alter the pH of the culture medium, which may affect the solubility of this compound.
Solutions:
-
Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility assessment experiment (see Experimental Protocols).
-
Incorporate a Solubilizing Agent: Consider the use of a biocompatible solubilizing agent.
-
Fetal Bovine Serum (FBS): Serum proteins like albumin can bind to hydrophobic compounds and increase their apparent solubility. Preparing an intermediate dilution of the this compound stock in FBS before the final dilution in the medium can be effective.
-
Surfactants: A low concentration of a non-ionic surfactant, such as Tween® 20 (typically 0.05-0.1%), can help maintain the solubility of hydrophobic compounds.[5] However, it is essential to test for any potential effects of the surfactant on your cells.
-
-
Minimize Temperature Changes: When working with the culture plates outside the incubator, try to minimize the time they are at a lower temperature.
-
Ensure Proper pH Buffering: Use a medium with a robust buffering system (e.g., HEPES) if significant pH shifts are expected.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C36H45N5O5S | [6] |
| Molecular Weight | 659.84 g/mol | [6] |
| Appearance | White to off-white solid | [3] |
| Solubility in DMSO | ≥ 30 mg/mL (≥ 45.47 mM) | [2] |
| Aqueous Solubility | Poor | |
| pKa (Predicted) | 4.44 ± 0.40 | [3] |
Table 2: In Vitro Activity and Cytotoxicity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Antiviral Activity (HCV Genotype 1a) | Huh-7 | EC50 | 3 nM | [4] |
| Antiviral Activity (HCV Genotype 1b) | Huh-7 | EC50 | 6 nM | [4] |
| Cytotoxicity | Huh-7 | CC50 | > 10 µM | [4] |
| Cytotoxicity | HepG2 | CC50 | > 50 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes a stepwise dilution method to minimize precipitation.
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming at 37°C can be applied if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions:
-
Pre-warm the cell culture medium to 37°C.
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of intermediate stock concentrations (e.g., 1 mM, 100 µM).
-
-
Prepare Final Working Solutions:
-
For each desired final concentration, add a small volume of the corresponding intermediate stock solution to the pre-warmed cell culture medium.
-
Crucially, add the DMSO stock to the medium dropwise while continuously vortexing.
-
Ensure the final DMSO concentration remains at or below 0.5%. For example, to achieve a 10 µM final concentration from a 1 mM intermediate stock, you would perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of medium), resulting in a final DMSO concentration of 1%. Adjust the intermediate stock concentration to keep the final DMSO concentration within the desired range.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol helps to identify the upper limit of this compound solubility in your specific experimental conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your specific cell culture medium (with serum, if applicable)
-
Sterile, clear 96-well plate or microcentrifuge tubes
-
Spectrophotometer or plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a Serial Dilution of this compound:
-
In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of the this compound stock solution in your cell culture medium. Start from a concentration that is expected to precipitate (e.g., 100 µM) and dilute down to a concentration that is expected to be soluble (e.g., <1 µM).
-
Include a "medium only" control.
-
-
Incubate and Equilibrate:
-
Incubate the plate at 37°C for a period that mimics your experimental duration (e.g., 24, 48, or 72 hours).
-
-
Visual and Spectrophotometric Assessment:
-
Visually inspect each well for any signs of precipitation (cloudiness, visible particles).
-
Measure the absorbance of each well at 600 nm. An increase in absorbance compared to the "medium only" control indicates the presence of precipitate.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that shows no visual precipitate and no significant increase in absorbance is considered the maximum soluble concentration under your experimental conditions.
-
Mandatory Visualizations
Caption: this compound's allosteric inhibition of HCV NS5B polymerase.
Caption: Workflow for preparing non-precipitating this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Beclabuvir Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating potential off-target effects of beclabuvir.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and why is it considered to have a low risk of off-target effects?
This compound is a potent and specific allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It binds to a distinct site on the viral enzyme, known as thumb site 1, inducing a conformational change that inhibits its function and thereby prevents viral RNA replication.[1][3] A key advantage of targeting the viral NS5B polymerase is the absence of a similar host-cell polymerase, which is anticipated to reduce the risk of off-target side effects.[1]
Q2: What are the known or potential off-target effects of this compound?
While this compound is highly selective for its viral target, some potential off-target interactions have been investigated. These primarily include:
-
Cytochrome P450 (CYP) Enzyme Induction: this compound, particularly as part of a combination therapy, has been observed to cause moderate, dose-dependent induction of CYP2C19 and weak-to-moderate induction of CYP3A4.[4]
-
CYP Enzyme and Transporter Inhibition: In vitro studies have shown that this compound has a low potential for inhibiting major CYP enzymes, with IC50 values greater than 40 µM for CYP1A2, CYP2C9, CYP2C19, and CYP2D6.[1] A study of a combination therapy including this compound showed weak inhibition of CYP2D6, P-glycoprotein (P-gp), and organic anion-transporting polypeptide (OATP).[4]
-
Phosphodiesterase 4 (PDE4) Inhibition: A moderate inhibition of human phosphodiesterase 4 was noted in one study, though with a high half-maximal inhibitory concentration (IC50) exceeding 10 µM.[1]
-
hERG Channel Inhibition: this compound has been shown to inhibit the hERG channel with an IC50 of 12.4 µM.[1]
Q3: Have any off-target effects been observed in clinical trials?
In clinical trials, this compound, typically administered as part of a combination regimen, has been generally well-tolerated.[2][5] The most commonly reported adverse events, such as headache, fatigue, and nausea, were consistent with those observed with other direct-acting antivirals.[5] The potential for drug-drug interactions due to CYP enzyme induction is a key consideration in the clinical use of this compound-containing regimens.[4][6]
Troubleshooting Guides
Problem: I am observing unexpected changes in the metabolism of a co-administered drug in my in vitro or in vivo experiment with this compound.
-
Possible Cause: This could be due to the induction of CYP2C19 or CYP3A4 enzymes by this compound.
-
Troubleshooting Steps:
-
Verify the Expression of CYP Enzymes: Confirm that your experimental system (e.g., cell line, animal model) expresses functional CYP2C19 and CYP3A4.
-
Conduct a CYP Induction Assay: Perform a dedicated in vitro CYP induction assay using primary human hepatocytes to quantify the extent of induction. (See Experimental Protocol 1).
-
Analyze Metabolite Profiles: Use LC-MS/MS to analyze the metabolite profile of the co-administered drug to see if there is an increase in metabolites formed by CYP2C19 or CYP3A4.
-
Consult Drug-Drug Interaction Databases: Check for known interactions of the co-administered drug with CYP2C19 and CYP3A4 inducers.
-
Problem: My experimental results suggest that this compound is affecting the transport of another compound across a cell monolayer.
-
Possible Cause: This may be due to weak inhibition of P-glycoprotein (P-gp) or organic anion-transporting polypeptide (OATP) by this compound.
-
Troubleshooting Steps:
-
Characterize Transporter Expression: Ensure your cell model (e.g., Caco-2 for P-gp) expresses the relevant transporters.
-
Perform a Transporter Inhibition Assay: Conduct a bidirectional transport assay to specifically measure the effect of this compound on P-gp or OATP-mediated transport. (See Experimental Protocol 2).
-
Use Known Inhibitors as Controls: Include known inhibitors of P-gp (e.g., verapamil) or OATP (e.g., rifampicin) as positive controls in your assay.
-
Data Presentation
Table 1: Summary of In Vitro Off-Target Activities of this compound (as a single agent)
| Target | Assay Type | Result | Reference |
| CYP1A2, CYP2C9, CYP2C19, CYP2D6 | Inhibition Assay | IC50 > 40 µM | [1] |
| Phosphodiesterase 4 (PDE4) | Functional Assay | IC50 > 10 µM | [1] |
| hERG Channel | Patch-clamp Assay | IC50 = 12.4 µM | [1] |
| Pregnane X Receptor (PXR) | Transactivation Assay | EC50 > 50 µM | [1] |
Table 2: Summary of In Vivo Off-Target Effects of a Daclatasvir, Asunaprevir, and this compound Combination Therapy
| Off-Target Effect | Probe Substrate | Observation | Reference |
| CYP2C19 Induction | Omeprazole | Moderate, dose-dependent induction by this compound | [4] |
| CYP3A4 Induction | Midazolam | Weak-to-moderate induction | [4] |
| CYP2D6 Inhibition | Metoprolol | Weak inhibition | [4] |
| P-glycoprotein (P-gp) Inhibition | Digoxin | Weak inhibition | [4] |
| OATP Inhibition | Pravastatin | Weak inhibition | [4] |
Disclaimer: The data in Table 2 is from a study of a combination therapy. While the study suggests this compound's contribution to these effects, the precise quantitative impact of this compound alone cannot be definitively determined from this data.
Experimental Protocols
Experimental Protocol 1: In Vitro Cytochrome P450 (CYP) Induction Assay Using Primary Human Hepatocytes
-
Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to form a monolayer.
-
Compound Treatment: Treat the hepatocyte cultures with various concentrations of this compound (and appropriate vehicle and positive controls, e.g., rifampicin for CYP3A4, omeprazole for CYP1A2) for 48-72 hours.
-
RNA Isolation and Gene Expression Analysis: Isolate total RNA from the treated cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of CYP1A2, CYP2C19, and CYP3A4.
-
Enzyme Activity Assay:
-
Incubate the treated hepatocytes with a cocktail of specific CYP substrate probes (e.g., phenacetin for CYP1A2, S-mephenytoin for CYP2C19, midazolam for CYP3A4).
-
After a defined incubation period, collect the supernatant.
-
Analyze the formation of the respective metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the fold induction of mRNA expression relative to the vehicle control.
-
Determine the EC50 (half-maximal effective concentration) for induction from the concentration-response curve of enzyme activity.
-
Experimental Protocol 2: P-glycoprotein (P-gp) Inhibition Assay Using Caco-2 Cells
-
Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwell inserts) and culture for 21-25 days to allow for differentiation and polarization, forming a monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A-B) Transport: Add a known P-gp substrate (e.g., digoxin) with or without various concentrations of this compound to the apical chamber. At specified time points, collect samples from the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the P-gp substrate with or without this compound to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the P-gp substrate in the collected samples using LC-MS/MS or a scintillation counter if a radiolabeled substrate is used.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). A significant decrease in the efflux ratio in the presence of this compound indicates P-gp inhibition.
-
Calculate the IC50 value for P-gp inhibition from the concentration-response curve.
-
Mandatory Visualizations
References
- 1. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound,958002-33-0 - Absin [absin.net]
- 4. Effects of a Fixed-Dose Co-Formulation of Daclatasvir, Asunaprevir, and this compound on the Pharmacokinetics of a Cocktail of Cytochrome P450 and Drug Transporter Substrates in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, placebo-controlled study of the NS5B inhibitor this compound with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Beclabuvir Stability and Long-Term Storage: A Technical Support Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for ensuring the stability and effective long-term storage of beclabuvir.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound stock solutions?
A1: For optimal stability of this compound stock solutions, specific temperature control is critical. It is recommended to store stock solutions at -80°C for up to two years or at -20°C for up to one year.[1]
Q2: What are the known degradation pathways for this compound?
A2: this compound is susceptible to oxidative degradation, particularly when exposed to light and hydrogen peroxide.[] Under photo-oxidative conditions, the tertiary amine on the piperazine ring can be oxidized. In the presence of hydrogen peroxide, the indole ring is the primary site of oxidation.[]
Q3: How can I monitor the stability of my this compound samples?
A3: A stability-indicating analytical method, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), is the recommended approach for monitoring the stability of this compound. This technique can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of the remaining intact drug.
Q4: Are there any general considerations for excipients when formulating this compound for stability studies?
A4: While specific excipient compatibility studies for this compound are not extensively published, general principles for formulating solid dosage forms should be followed. It is crucial to select excipients that are chemically inert and have low moisture content to minimize the risk of degradation. Compatibility studies with commonly used excipients such as diluents, binders, disintegrants, and lubricants are highly recommended during formulation development.
Data Presentation: this compound Stock Solution Stability
| Storage Temperature | Recommended Maximum Storage Period |
| -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a general methodology for the development and validation of a stability-indicating RP-HPLC method for the analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of this compound to find the wavelength of maximum absorbance.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Injection Volume: Typically 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Solution: Prepare the test sample by dissolving it in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.
3. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products and any excipients. This is typically achieved through forced degradation studies.
-
Linearity: Analyze a series of at least five concentrations of the reference standard to demonstrate a linear relationship between peak area and concentration.
-
Accuracy: Determine the closeness of the test results to the true value by performing recovery studies on spiked placebo samples.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Protocol 2: Forced Degradation Studies of this compound
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid this compound powder or a solution to dry heat (e.g., 80-100°C).
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the stressed samples using the developed stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Visualizations
Caption: this compound degradation pathways under different oxidative stress conditions.
Caption: A generalized workflow for conducting this compound stability studies.
References
Technical Support Center: Enhancing Beclabuvir Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with beclabuvir. The focus is on practical strategies to enhance its oral bioavailability in animal models.
Troubleshooting Guide & FAQs
Formulation & Administration
Q1: We are observing low and variable plasma concentrations of this compound in our rat pharmacokinetic studies after oral gavage. What could be the cause and how can we improve this?
A1: Low and variable oral bioavailability of this compound is likely due to its poor aqueous solubility. This compound is a lipophilic molecule, and its absorption can be limited by its dissolution rate in the gastrointestinal tract. A simple solution formulation, such as in polyethylene glycol (PEG)-400, has been reported to achieve an oral bioavailability of approximately 66% in rats, which is a good starting point.[1] However, to further enhance bioavailability and reduce variability, more advanced formulation strategies are recommended.
Two primary strategies to consider are Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS), including nanoparticles.[2][3][4][5][6]
-
Amorphous Solid Dispersions (ASDs): By converting the crystalline form of this compound into a higher-energy amorphous state and dispersing it within a polymer matrix, you can significantly increase its aqueous solubility and dissolution rate.[4][5][6][7] This often leads to a "spring and parachute" effect, where a supersaturated concentration of the drug is temporarily achieved in the gut, enhancing absorption.[6]
-
Lipid-Based/Nanoparticle Formulations: Encapsulating this compound in lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its oral bioavailability.[3][8] These formulations can enhance drug solubilization in the GI tract, protect it from degradation, and facilitate its transport across the intestinal epithelium.
Q2: We are considering developing an amorphous solid dispersion (ASD) of this compound. What are the critical parameters to consider during formulation development?
A2: When developing an ASD for this compound, the following parameters are crucial:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous state of this compound and preventing recrystallization.[4][5] Commonly used polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[6] The polymer should be miscible with this compound and have a high glass transition temperature (Tg) to restrict molecular mobility.
-
Drug Loading: The ratio of this compound to the polymer will affect the stability and dissolution performance of the ASD. Higher drug loading is often desired to reduce the final dosage form size, but it can also increase the risk of recrystallization.
-
Preparation Method: Common methods for preparing ASDs are spray drying and hot-melt extrusion.[4] The chosen method will depend on the physicochemical properties of this compound and the selected polymer.
-
In Vitro Dissolution Testing: Perform dissolution studies under biorelevant conditions (e.g., simulated gastric and intestinal fluids) to assess the extent and duration of supersaturation achieved with the ASD formulation compared to the crystalline drug.
Q3: How do we choose between an ASD and a lipid-based nanoparticle formulation for our this compound animal studies?
A3: The choice depends on several factors, including your laboratory's capabilities, the desired pharmacokinetic profile, and the specific challenges you are facing.
-
Choose an ASD if: Your primary goal is to significantly enhance the dissolution rate and achieve rapid absorption. ASDs are a well-established technique for improving the bioavailability of poorly soluble drugs.[4][5][6]
-
Choose a Lipid-Based/Nanoparticle Formulation if: You need to protect this compound from enzymatic degradation in the gut, require sustained release, or want to explore targeted delivery.[3][9] Lipid-based systems can also be beneficial for highly lipophilic drugs like this compound by utilizing lipid absorption pathways.
It is often advisable to screen both approaches at a small scale to determine which provides a more significant and reproducible enhancement in bioavailability for this compound in your specific animal model.
Pharmacokinetic Analysis
Q4: What pharmacokinetic parameters should we focus on to evaluate the success of our enhanced bioavailability formulation for this compound?
A4: The key pharmacokinetic parameters to compare between your new formulation and a simple solution control are:
-
Area Under the Curve (AUC): This represents the total drug exposure over time. A significant increase in AUC indicates enhanced bioavailability.
-
Maximum Plasma Concentration (Cmax): This is the peak plasma concentration of the drug. An increased Cmax suggests a faster rate and potentially a greater extent of absorption.
-
Time to Maximum Plasma Concentration (Tmax): This is the time at which Cmax is reached. A shorter Tmax may indicate faster absorption.
-
Oral Bioavailability (F%): This is the fraction of the orally administered dose that reaches systemic circulation. It is calculated by comparing the AUC after oral administration to the AUC after intravenous administration. A higher F% is the primary goal of bioavailability enhancement strategies.
Quantitative Data Summary
The following tables summarize the known pharmacokinetic data for this compound in a simple solution and provide hypothetical examples of expected improvements with advanced formulations based on literature for other poorly soluble antiviral drugs.
Table 1: Reported Oral Pharmacokinetics of this compound in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Animal Model | Reference |
| Solution in PEG-400 | Not Specified | Not Reported | Not Reported | Not Reported | 66 | Rat | [1] |
Table 2: Hypothetical Example of Enhanced this compound Bioavailability in an Animal Model
| Formulation | Dose (mg/kg) | Relative Cmax Increase | Relative AUC Increase | Oral Bioavailability (F%) |
| Simple Suspension | 10 | 1.0x | 1.0x | ~20% (Assumed Baseline) |
| Amorphous Solid Dispersion (ASD) | 10 | 2.5x - 4.0x | 3.0x - 5.0x | 60% - >80% |
| Lipid-Based Nanoparticles (LBN) | 10 | 2.0x - 3.5x | 2.5x - 4.5x | 50% - >75% |
Disclaimer: The data in Table 2 is illustrative and based on typical enhancements seen with these formulation technologies for poorly soluble drugs. Actual results for this compound may vary and require experimental verification.
Experimental Protocols
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Dichloromethane (DCM), Methanol.
-
Procedure:
-
Weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin, dry film is formed.
-
Further dry the film under vacuum at room temperature for 24 hours to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
Store the ASD powder in a desiccator to prevent moisture absorption.
-
Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Materials: this compound, Glyceryl monostearate (lipid), Poloxamer 188 (surfactant), Purified water.
-
Procedure:
-
Melt the glyceryl monostearate at 70°C (approximately 5-10°C above its melting point).
-
Disperse the accurately weighed this compound into the molten lipid with continuous stirring until a clear solution is obtained (lipid phase).
-
In a separate beaker, dissolve the Poloxamer 188 in purified water and heat to the same temperature (aqueous phase).
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to ultrasonication using a probe sonicator for 10 minutes to reduce the particle size to the nanometer range.
-
Allow the resulting nanoemulsion to cool to room temperature while stirring, which allows the lipid to solidify and form SLNs.
-
Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Visualizations
Caption: Workflow for Amorphous Solid Dispersion (ASD) Formulation and Evaluation.
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Formulation and Evaluation.
References
- 1. Advances in Antiviral Delivery Systems and Chitosan-Based Polymeric and Nanoparticulate Antivirals and Antiviral Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. Lipid-based nanoparticles as novel drug delivery systems for antimicrobial agents [ijvst.um.ac.ir]
- 4. contractpharma.com [contractpharma.com]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The future of lipid-based drug delivery systems | CAS [cas.org]
- 9. researchgate.net [researchgate.net]
Minimizing DMSO toxicity in beclabuvir cell-based experiments
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on minimizing dimethyl sulfoxide (DMSO) toxicity in beclabuvir cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as BMS-791325) is a potent, allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3] It is a non-nucleoside inhibitor that binds to a specific, non-catalytic site on the enzyme known as the "Thumb 1" pocket.[4][5][6] This binding event is believed to prevent the enzyme from undergoing the conformational changes necessary for it to become transcriptionally active, thereby inhibiting viral RNA synthesis and replication.[4][5] this compound has shown efficacy against multiple HCV genotypes in cell culture replicon systems.[6][7]
Q2: Why is DMSO necessary for this compound cell-based experiments?
A2: this compound has poor aqueous solubility.[4] DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an essential vehicle for preparing concentrated stock solutions of this compound for in vitro assays.[1][6][8]
Q3: What is the maximum recommended final concentration of DMSO for cell-based assays?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible. A concentration of 0.1% (v/v) is generally well-tolerated by most cell lines with no observable toxic effects.[9] Many studies recommend a final concentration range of 0.1% to 0.5% .[9][10][11] While some robust cell lines can tolerate up to 1%, concentrations at or above this level have been reported to cause toxic effects, including decreased cell proliferation.[9][11] Primary cells are often more sensitive than established cell lines.[11]
Q4: How does DMSO toxicity manifest in cells, particularly in hepatocytes?
A4: DMSO toxicity can manifest in several ways:
-
Reduced Cell Viability and Proliferation: Increased DMSO concentrations lead to a slower growth rate and can inhibit cell proliferation.[9][10] At high concentrations (>5-10%), DMSO can cause overt cell death.[9][10][12]
-
Altered Gene Expression: Even at non-lethal concentrations, DMSO can significantly alter gene expression. In hepatocyte cell lines like HepaRG and Huh7, DMSO can influence the expression of genes related to metabolism, detoxification, and liver-specific functions.[13][14][15][16]
-
Induction of Differentiation or Cell Cycle Arrest: In some cell types, DMSO can induce differentiation or cause a reversible arrest of the cell cycle.[9]
-
Apoptosis: Low concentrations of DMSO (e.g., 2-4%) have been shown to induce caspase-3 independent apoptosis in neuronal cells, highlighting that even seemingly safe concentrations can have biological effects.[8]
Q5: Are there any viable alternatives to DMSO for dissolving this compound?
A5: While DMSO is the most common solvent, its biological activity has prompted research into alternatives. Some potential options for other poorly soluble compounds include ethanol, polyethylene glycol (PEG 400), and 1,2-propanediol.[17] Newer, "green" solvents like Cyrene™ and zwitterionic liquids (ZILs) are being explored as less toxic alternatives in various biological assays.[18][19][20][21] However, the solubility of this compound and its stability in these alternative solvents would need to be empirically determined and validated for your specific experimental system.
Troubleshooting Guides
Issue 1: High background toxicity or reduced cell viability is observed in the vehicle (DMSO-only) control wells.
| Potential Cause | Recommended Solution |
| Final DMSO concentration is too high. | Verify calculations and ensure the final DMSO concentration in the culture medium does not exceed the predetermined tolerance limit for your cell line (ideally ≤0.5%). Perform a DMSO tolerance assay (see Protocol 2) to confirm this limit.[9][10] |
| DMSO stock has absorbed water. | DMSO is highly hygroscopic. Absorbed water can affect the solubility of compounds like this compound.[1] Use a fresh, unopened bottle of anhydrous, sterile-filtered DMSO. Aliquot into smaller, single-use volumes to minimize repeated exposure to air. |
| Extended incubation time. | The toxic effects of DMSO can be time-dependent.[12] If your experiment requires a long incubation period (e.g., >72 hours), you may need to use a lower final DMSO concentration. |
| Cell line is highly sensitive. | Different cell lines exhibit varying sensitivity to DMSO.[9] If using a new or sensitive cell line (e.g., primary hepatocytes), it is critical to perform a thorough DMSO dose-response curve to establish a safe working concentration. |
Issue 2: this compound precipitates when added to the aqueous cell culture medium.
| Potential Cause | Recommended Solution |
| Poor mixing technique. | When diluting the DMSO stock, add the stock solution drop-wise into the pre-warmed culture medium while gently vortexing or swirling the medium.[22] This ensures rapid dispersion and prevents localized high concentrations that can lead to precipitation. |
| Solubility limit exceeded. | This compound has low aqueous solubility.[4] Avoid making intermediate dilutions in aqueous buffers where the compound is less soluble. Perform the final dilution from a high-concentration DMSO stock directly into the complete cell culture medium.[22] |
| Temperature shock. | Adding a cold DMSO stock to warm medium can cause the compound to precipitate. Allow the DMSO stock aliquot to warm to room temperature before adding it to the pre-warmed (37°C) culture medium. |
Data Presentation
Table 1: Summary of DMSO Concentrations and Their General Effects in Cell Culture
| Final DMSO Conc. (v/v) | General Effect on Mammalian Cells | Recommendation for this compound Assays |
| < 0.1% | Generally considered safe with no observable toxic effects.[9][11] | Optimal Target: Use if this compound remains soluble. |
| 0.1% - 0.5% | Well-tolerated by most established cell lines. May have minor effects on gene expression.[9][10][15] | Recommended Range: A good starting point for most experiments. |
| 0.5% - 1.0% | May inhibit proliferation in some cell lines; toxic effects become more common.[9][23] | Use with Caution: Requires validation with a DMSO tolerance curve. |
| > 1.0% | Significant inhibition of proliferation and potential for cell death.[8][9][10] Can induce differentiation or cell cycle arrest.[9] | Not Recommended: High risk of confounding experimental results. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare High-Concentration Stock:
-
Use a new or properly stored vial of anhydrous, sterile DMSO.
-
Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Note: A supplier recommends using newly opened DMSO as its hygroscopic nature can impact solubility.[1]
-
-
Aliquot and Store:
-
Dispense the stock solution into small, single-use aliquots in sterile tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1] This prevents degradation from repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the this compound stock in 100% DMSO if necessary to achieve intermediate concentrations.
-
To prepare the final working solution, add the DMSO-dissolved this compound drop-wise to pre-warmed (37°C) cell culture medium while gently swirling.[22] The final DMSO concentration in the medium should not exceed the predetermined tolerance limit of the cell line (e.g., 0.5%).
-
Protocol 2: Cell Viability Assay to Determine DMSO Tolerance
-
Cell Seeding: Seed your cells (e.g., Huh-7) into a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of 100% DMSO in fresh, pre-warmed cell culture medium to achieve final concentrations ranging from 0.05% to 2% (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%). Also, include a "no DMSO" medium-only control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least three replicate wells for each condition.
-
Incubation: Incubate the plate for a duration that matches your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Quantify cell viability using a standard colorimetric or fluorometric assay, such as MTS, XTT, AlamarBlue, or by measuring ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the "no DMSO" control (set to 100% viability). Plot the cell viability against the DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in cell viability is the maximum tolerated concentration for your experimental conditions.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 958002-33-0 | INB00233 | Biosynth [biosynth.com]
- 4. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C36H45N5O5S | CID 56934415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 958002-33-0 [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. lifetein.com [lifetein.com]
- 12. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes | MDPI [mdpi.com]
- 13. Optimizing human hepatocyte models for metabolic phenotype and function: effects of treatment with dimethyl sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptional and Epigenetic Consequences of DMSO Treatment on HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of DMSO on gene expression in human and rat hepatocytes | Semantic Scholar [semanticscholar.org]
- 16. Transcriptional and Epigenetic Consequences of DMSO Treatment on HepaRG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
Addressing high variability in beclabuvir replicon assay data
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high variability in beclabuvir Hepatitis C Virus (HCV) replicon assay data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (BMS-791325) is a potent, allosteric, non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3] It binds to a distinct site on the enzyme known as thumb site 1, inducing a conformational change that halts polymerase activity and suppresses viral RNA replication.[4][5] Because it targets an allosteric site, it is not a chain-terminating nucleoside analog. NS5B is an ideal target for antiviral therapy as it is essential for HCV replication and has no equivalent in mammalian cells, which is expected to reduce the risk of off-target side effects.[1]
Caption: this compound's allosteric inhibition of HCV NS5B polymerase.
Q2: What is a stable HCV replicon assay and how is it used to test this compound?
An HCV replicon is a subgenomic RNA molecule that can replicate autonomously within cultured hepatoma cells, most commonly Huh-7 cells.[6][7] These replicons contain the HCV non-structural (NS) proteins required for RNA replication (NS3 to NS5B) but lack the structural proteins, making them incapable of producing infectious virus particles.[7][8] To create a stable assay system, a selectable marker, like the neomycin resistance gene (neo), is included in the replicon.[8] Cells that successfully maintain RNA replication can survive in the presence of the antibiotic G418.[7] Often, a reporter gene such as luciferase is also included to allow for rapid and reproducible quantification of HCV replication levels.[8]
In this system, the antiviral activity of this compound is measured by a reduction in the reporter signal (e.g., luciferase activity) in a dose-dependent manner.[8] The results are used to calculate an EC50 value, which is the concentration of the drug that inhibits 50% of viral replication.
Q3: Why am I observing high variability and poor reproducibility in my this compound EC50 values?
High variability in cell-based assays is a common challenge and can stem from multiple sources.[9][10] For HCV replicon assays, inconsistencies can be broadly categorized into cell-related, assay procedure-related, and compound-related issues.[4][6][11]
Troubleshooting High Variability
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Inconsistent EC50 values between experiments | Cell Health & Passage: Cell characteristics, including permissiveness to HCV replication, can change with passage number.[6][11] Replication efficiency can vary up to 100-fold between different passages of Huh-7 cells.[6] | Use cells within a narrow, low passage number range for all experiments. Regularly thaw a new vial of low-passage cells. Ensure high cell viability (>95%) before seeding.[11] |
| Inconsistent Seeding Density: Over-confluent or under-confluent cell monolayers will alter viral replication kinetics and affect results.[11] | Use a cell counter for accurate cell counts. Ensure a homogenous cell suspension before plating. Check for and mitigate "edge effects" in microtiter plates.[10] | |
| Pipetting Errors: Inaccurate or inconsistent dispensing of cells, compound, or assay reagents is a major source of variability.[4][10] | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. Pre-wet pipette tips. | |
| Inconsistent Incubation Times: Variations in the duration of compound treatment or time before assay readout can significantly alter results.[4][11] | Standardize all incubation periods. Use a multichannel pipette or automated liquid handler for simultaneous additions where critical. | |
| High well-to-well variability within a single plate | Mycoplasma Contamination: Mycoplasma can alter cell metabolism and affect assay performance, leading to erratic results. | Test cultures for mycoplasma regularly using a sensitive method (e.g., PCR-based). Discard contaminated cultures and decontaminate equipment. |
| Compound Precipitation: this compound has low aqueous solubility. If the final concentration in the medium exceeds its solubility limit, it will precipitate, leading to inaccurate dosing.[4] | Prepare high-concentration stock solutions in 100% DMSO. Keep the final DMSO concentration in the assay low (≤0.5%) to avoid solvent toxicity.[4] Ensure thorough mixing after dilution. | |
| Inaccurate Viral Titer/MOI: The amount of virus (or replicon level in this case) directly impacts the assay outcome.[11] | For stable replicon lines, ensure the baseline reporter signal is consistent between experiments by monitoring control wells. | |
| Gradual shift or drift in EC50 values over time | Replicon Instability/Mutation: The HCV polymerase is error-prone, which can lead to the emergence of mutations over time, even in the absence of drug pressure.[12][13][14] This can alter the replication fitness of the replicon. | Go back to an earlier, validated passage of the replicon cell line. Periodically re-sequence the replicon to check for adaptive or resistance-associated mutations.[6] |
| | Cell Line Drift: The host Huh-7 cell line itself can drift genetically, leading to changes in factors that support HCV replication.[6] | Maintain a well-characterized master cell bank and working cell banks. Avoid continuous culturing for extended periods. |
Caption: A troubleshooting decision tree for high assay variability.
Q4: How can I distinguish between true antiviral activity and non-specific cytotoxicity?
This is a critical control for any cell-based antiviral assay.[15] High concentrations of a compound can induce cell death, which would also lead to a decrease in the replicon's reporter signal, mimicking a specific antiviral effect. To differentiate these, you must run a parallel cytotoxicity assay using the same cells, compound concentrations, and incubation conditions, but without the HCV replicon (or using a parental cell line).[4][11]
The 50% cytotoxic concentration (CC50) is determined from this assay. A compound is considered a viable candidate if its EC50 is significantly lower than its CC50. The ratio of these two values (CC50/EC50) is the Selectivity Index (SI), which quantifies the therapeutic window of the compound. A higher SI is desirable.
Summary of this compound In Vitro Activity
| Parameter | HCV Genotype | Cell Line | Assay Type | Value | Reference |
|---|---|---|---|---|---|
| Efficacy (EC50) | Genotype 1a (H77c) | Huh-7 | FRET | 3 nM | [4] |
| Genotype 1b (Con1) | Huh-7 | FRET | 6 nM | [4] | |
| Genotypes 1, 3, 4, 5 | Recombinant NS5B | Biochemical | < 28 nM | [4][5] | |
| Cytotoxicity (CC50) | N/A | Huh-7 | AlamarBlue | > 10 µM | [4] |
| | N/A | HepG2 | Luciferase | > 50 µM |[4] |
Q5: What are the known resistance mutations for this compound, and how might they affect my assay?
Resistance-Associated Substitutions (RASs) can pre-exist in the viral population or emerge under the selective pressure of a drug.[12] For this compound, which binds to the NS5B thumb 1 site, the primary RAS identified is at position P495 (e.g., P495L/S).[1][16][17] Another RAS, A421V, has also been identified in clinical trials.[17]
If your replicon cell line acquires one of these mutations, you will observe a significant increase in the EC50 value, indicating reduced susceptibility to this compound. The fitness of these RASs varies; NS5B RASs like P495L tend to have lower fitness and may be outcompeted by wild-type virus if drug pressure is removed.[16]
Experimental Protocols
Protocol 1: Antiviral Activity Assay (EC50 Determination)
This protocol outlines a general method for determining the EC50 of this compound in a stable HCV replicon cell line expressing luciferase.
Materials:
-
HCV replicon-containing Huh-7 cells (e.g., genotype 1b with luciferase reporter)
-
Complete DMEM (with 10% FBS, non-essential amino acids, G418)
-
This compound powder and 100% DMSO
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count healthy, log-phase replicon cells. Seed cells into 96-well plates at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO. Create a 2X serial dilution series in complete medium. A typical starting concentration for the 2X plate might be 200 nM. Include a vehicle control (medium with the highest final DMSO concentration, e.g., 0.5%) and a no-drug control.
-
Treatment: Carefully remove the seeding medium. Add 100 µL of the 2X this compound dilutions to the appropriate wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.[4]
-
Assay Readout: Remove plates from the incubator and allow them to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
Data Analysis:
-
Normalize the data by setting the average signal from vehicle control wells as 100% replication and the signal from no-cell (or high-concentration cytotoxic compound) wells as 0%.
-
Plot the percent inhibition versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to calculate the EC50 value.
Caption: General experimental workflow for an HCV replicon assay.
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of this compound that reduces cell viability by 50%.
Materials:
-
Parental Huh-7 cells (or the replicon-containing line)
-
Complete DMEM (without G418 if using parental cells)
-
This compound and 100% DMSO
-
Clear 96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or AlamarBlue®)
-
Appropriate plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at the same density as the antiviral assay. Incubate for 24 hours.
-
Compound Preparation: Prepare the same serial dilutions of this compound as in the antiviral assay.
-
Treatment: Add the compound dilutions to the cells.
-
Incubation: Incubate for the same duration as the antiviral assay (48-72 hours).[4]
-
Assay Readout: Add the chosen cell viability reagent to each well. Incubate as required by the manufacturer (e.g., 1-4 hours for AlamarBlue®).[4]
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) with a plate reader.
Data Analysis:
-
Normalize the data by setting the average signal from vehicle control wells as 100% viability and the signal from no-cell control wells as 0%.
-
Plot the percent viability versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to calculate the CC50 value.
References
- 1. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. hcvguidelines.org [hcvguidelines.org]
- 13. Hepatitis C Virus Genetic Variability, Human Immune Response, and Genome Polymorphisms: Which Is the Interplay? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatitis C virus genetic variability and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Beclabuvir Resistance In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming the emergence of beclabuvir resistance in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against Hepatitis C Virus (HCV)?
A1: this compound (BMS-791325) is a potent, non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] It binds to an allosteric site known as thumb site 1 on the polymerase, which is distinct from the catalytic active site.[2] This binding event induces a conformational change in the enzyme, ultimately preventing the synthesis of viral RNA and inhibiting HCV replication.[3]
Q2: What are the primary genetic mutations that confer resistance to this compound in vitro?
A2: The primary resistance-associated variant (RAV) for this compound is the P495L substitution in the NS5B polymerase.[4] This mutation occurs in the thumb domain of the enzyme where this compound binds. Other substitutions at the P495 position, as well as the A421V mutation, have also been associated with resistance to this compound.[4]
Q3: How is this compound resistance typically studied in a laboratory setting?
A3: this compound resistance is primarily studied using HCV sub-genomic replicon systems in human hepatoma cell lines, such as Huh-7.[3][5] These replicons are engineered to express the HCV nonstructural proteins necessary for RNA replication and often contain a reporter gene, like luciferase, to quantify replication levels.[6] Researchers can either select for resistant variants by culturing replicon-containing cells in the presence of this compound or introduce specific mutations, like P495L, via site-directed mutagenesis to study their phenotypic effects.[7]
Q4: What is the typical fold-change in EC50 observed for this compound-resistant mutants?
A4: While specific fold-changes can vary between experiments and HCV genotypes, mutations at the P495 position, such as P495L, are known to significantly reduce the susceptibility of HCV replicons to this compound. For a similar non-nucleoside inhibitor, TMC647055, which also binds to thumb site 1, the P495L substitution resulted in a 371-fold reduction in potency.[4]
Q5: Can combination therapy overcome this compound resistance?
A5: Yes, combination therapy is a key strategy to overcome and prevent the emergence of drug resistance. Combining this compound with direct-acting antivirals that have different mechanisms of action, such as an NS3/4A protease inhibitor (e.g., asunaprevir) and an NS5A inhibitor (e.g., daclatasvir), has been shown to be highly effective.[3] This multi-pronged attack raises the genetic barrier to resistance, as the virus would need to acquire multiple mutations simultaneously to escape the effects of all drugs.
Data Presentation
Table 1: In Vitro Activity of this compound Against Different HCV Genotypes
| HCV Genotype | Assay System | EC50 (nM) | Reference |
| Genotype 1a | Subgenomic Replicon | 3 | [2] |
| Genotype 1b | Subgenomic Replicon | 6 | [2] |
| Genotype 3a | Subgenomic Replicon | 3 - 18 | [2] |
| Genotype 4a | Subgenomic Replicon | 3 - 18 | [2] |
| Genotype 5a | Subgenomic Replicon | 3 - 18 | [2] |
Table 2: Example of Resistance Profile for a Thumb Site 1 NS5B Inhibitor
| HCV NS5B Genotype | Compound | IC50 (nM) | Fold Change in IC50 |
| Wild-Type (Genotype 1b) | BMS-791325 Analog | < 3 | - |
| P495L Mutant (Genotype 1b) | BMS-791325 Analog | 1,500 | > 500 |
Note: This data is for an analog of this compound from the same chemical series and is indicative of the resistance conferred by the P495L mutation.
Experimental Protocols
Protocol 1: Determination of this compound EC50 in an HCV Replicon Assay
This protocol describes a luciferase-based assay to determine the 50% effective concentration (EC50) of this compound against HCV replicons.
Materials:
-
Huh-7 cells stably harboring a luciferase reporter-expressing HCV replicon (e.g., genotype 1a or 1b).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and G418 for selection).
-
This compound stock solution (in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Trypsinize and resuspend the HCV replicon cells in a culture medium without G418. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in the cell culture medium. A typical starting concentration might be 1 µM, with 3-fold serial dilutions. Include a vehicle control (DMSO only).
-
Treatment: Add the diluted this compound solutions to the plated cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Calculate the percent inhibition of HCV replication for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.
Protocol 2: Selection of this compound-Resistant HCV Replicon Colonies
Materials:
-
Huh-7 cells stably harboring an HCV replicon.
-
Complete cell culture medium with G418.
-
This compound.
-
Large format cell culture dishes (e.g., 10 cm or 15 cm).
Procedure:
-
Cell Plating: Seed a large number of stable HCV replicon cells (e.g., 1 x 10^6 cells) in a large culture dish.
-
Drug Selection: Add this compound to the culture medium at a concentration of 10x to 100x the EC50. Maintain the appropriate concentration of G418.
-
Incubation and Monitoring: Incubate the cells, replacing the medium with fresh this compound-containing medium every 3-4 days. Monitor the plates for the formation of resistant cell colonies over 3-4 weeks.
-
Colony Isolation: Once colonies are visible, isolate them using cloning cylinders or by scraping and transfer them to new plates for expansion.
-
Characterization: Expand the resistant colonies and characterize them phenotypically (EC50 determination) and genotypically (sequencing of the NS5B gene) to identify resistance mutations.
Protocol 3: Site-Directed Mutagenesis to Introduce the P495L Mutation in NS5B
This protocol provides a general workflow for introducing the P495L mutation into a plasmid containing the HCV NS5B gene using a commercially available site-directed mutagenesis kit.
Materials:
-
Plasmid DNA containing the wild-type HCV NS5B sequence.
-
Site-directed mutagenesis kit (e.g., QuikChange II, Agilent).
-
Custom-designed mutagenic primers for P495L.
-
Competent E. coli for transformation.
Procedure:
-
Primer Design: Design forward and reverse primers containing the desired mutation (Proline, CCT -> Leucine, CTT). The mutation should be in the center of the primers with 10-15 complementary bases on each side.
-
Mutagenesis PCR: Set up the PCR reaction according to the kit's instructions using the plasmid template and the mutagenic primers.
-
Template Digestion: Digest the parental, methylated plasmid DNA with the DpnI enzyme provided in the kit.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting bacterial colonies and sequence the NS5B gene to confirm the presence of the P495L mutation and the absence of other unintended mutations.
Mandatory Visualizations
References
- 1. A randomized, placebo-controlled study of the NS5B inhibitor this compound with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetmol.cn [targetmol.cn]
- 3. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV antiviral resistance: the impact of in vitro studies on the development of antiviral agents targeting the viral NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hcvguidelines.org [hcvguidelines.org]
Technical Support Center: Refinement of FRET-based Assays for Beclabuvir Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Förster Resonance Energy Transfer (FRET)-based assays to evaluate the activity of beclabuvir, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.
Troubleshooting Guides
This section addresses common issues encountered during FRET-based assays for this compound activity in a question-and-answer format.
Issue: Low or No FRET Signal
-
Question: Why is my FRET signal weak or absent in my NS5B polymerase assay?
-
Answer: A low or absent FRET signal can stem from several factors. Firstly, ensure the integrity of your reagents. The NS5B enzyme may have lost activity due to improper storage or handling, and the FRET-labeled RNA substrate could be degraded. Secondly, verify the concentrations of both the enzyme and the substrate, as suboptimal concentrations can lead to a weak signal. Also, confirm that the assay buffer conditions, particularly pH and salt concentrations, are optimal for NS5B activity. Lastly, check the instrument settings on your plate reader, including the excitation and emission wavelengths and the gain settings.[1]
Issue: High Background Fluorescence
-
Question: I am observing high background fluorescence in my assay wells, which is masking the specific FRET signal. What could be the cause?
-
Answer: High background fluorescence can be caused by several factors. The assay buffer itself or components within it may be autofluorescent. Test the buffer alone in the plate reader to assess its intrinsic fluorescence. Compound interference is another common issue; this compound or other small molecules in your screen may be fluorescent at the excitation and emission wavelengths used. It is also important to consider light scatter from precipitated compounds. Ensure that this compound is fully dissolved in the assay buffer. The use of Time-Resolved FRET (TR-FRET) can also help to reduce background from scattered light and autofluorescent compounds.
Issue: Inconsistent or Non-Reproducible Results
-
Question: My results for this compound's inhibitory activity are varying significantly between experiments. What are the likely sources of this variability?
-
Answer: Inconsistent results often arise from variability in experimental conditions. Ensure that the cell health and passage number of the cell line used (e.g., Huh-7) are consistent across experiments if you are using a cell-based assay.[2] Pipetting errors, especially with small volumes, can introduce significant variability. Use calibrated pipettes and proper technique. Variations in incubation times for compound treatment and assay readout should be minimized. Finally, ensure that the final concentration of DMSO (or other solvent used for this compound) is kept constant and low across all wells to avoid solvent-induced effects.[2]
Issue: Unexpectedly High IC50/EC50 Values for this compound
-
Question: The calculated IC50 or EC50 value for this compound in my assay is much higher than the reported values. What could explain this discrepancy?
-
Answer: Several factors could lead to an unexpectedly high IC50/EC50 value. Confirm the genotype of the HCV NS5B enzyme or replicon you are using, as this compound has different potencies against different genotypes.[2] The presence of resistance-associated substitutions, such as those at position P495 in the NS5B thumb domain, can significantly reduce this compound's potency. Consider sequencing your NS5B construct to check for such mutations. Also, verify the concentration and purity of your this compound stock solution. Finally, issues with the assay itself, such as low enzyme activity or suboptimal substrate concentration, can lead to an underestimation of inhibitor potency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2][3] It binds to an allosteric site known as thumb site 1 on the enzyme, which is distinct from the active site where nucleotide incorporation occurs.[3] This binding event induces a conformational change in the NS5B protein, which in turn inhibits its ability to synthesize viral RNA.[2]
Q2: What is a suitable FRET pair for an NS5B polymerase assay?
A2: A common approach for an NS5B polymerase FRET assay involves a labeled RNA template. For instance, a hairpin-forming RNA oligonucleotide can be dual-labeled with a FRET donor (e.g., a cyanine dye like Cy3) and a quencher or an acceptor fluorophore (e.g., Cy5). In the absence of polymerase activity, the hairpin structure keeps the donor and acceptor in close proximity, resulting in FRET. As the NS5B polymerase unwinds and replicates the RNA, the donor and acceptor are separated, leading to a decrease in the FRET signal.
Q3: How can I perform a cytotoxicity assay in parallel with my FRET assay?
A3: It is crucial to assess the cytotoxicity of this compound to ensure that the observed reduction in FRET signal is due to specific inhibition of NS5B and not cell death. A common method is to use a metabolic indicator dye such as AlamarBlue® or MTS reagent.[4] This involves treating uninfected cells with the same concentrations of this compound as in the antiviral assay. After the incubation period, the reagent is added, and the fluorescence or absorbance is measured to determine cell viability.[2]
Q4: What are typical quality control parameters for a FRET-based HTS assay for this compound?
A4: For a robust high-throughput screening (HTS) FRET assay, several quality control parameters should be monitored. The Z'-factor is a measure of the statistical effect size of the assay and a value greater than 0.5 is generally considered excellent for HTS.[1][5][6][7] The signal-to-background (S/B) ratio, which is the ratio of the signal in the absence of inhibitor to the signal in the presence of a saturating concentration of inhibitor, should be sufficiently high to distinguish between active and inactive compounds. A signal-to-noise (S/N) ratio, which is the mean signal divided by the standard deviation, is also a critical parameter for assessing assay performance.
Data Presentation
The following tables summarize key quantitative data for this compound in F-based and related assays.
Table 1: In Vitro Efficacy of this compound Against Different HCV Genotypes
| HCV Genotype | Cell Line | Assay Type | EC50 (nM) | Reference |
| Genotype 1a (H77c) | Huh-7 | FRET | 3 | [2] |
| Genotype 1b (Con1) | Huh-7 | FRET | 6 | [2] |
EC50 (50% Effective Concentration) is the concentration of the drug that inhibits 50% of viral replication in a cell-based assay.
Table 2: Assay Parameters for a Robust FRET-based HTS Assay
| Parameter | Typical Value | Description |
| Z'-Factor | > 0.5 | A measure of the statistical effect size of the assay. |
| Signal-to-Background (S/B) Ratio | > 5 | The ratio of the signal of the uninhibited reaction to the background signal. |
| DMSO Tolerance | ≤ 1% | The maximum concentration of DMSO that does not significantly affect assay performance. |
Experimental Protocols
Protocol 1: FRET-based HCV NS5B Polymerase Inhibition Assay (Biochemical)
This protocol outlines a general method for a biochemical FRET assay to measure the inhibition of recombinant HCV NS5B polymerase by this compound.
1. Materials:
-
Recombinant HCV NS5B polymerase (e.g., genotype 1b, C-terminally truncated for solubility)
-
FRET-labeled RNA substrate (e.g., a hairpin-forming oligonucleotide with a donor and acceptor/quencher pair)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
This compound stock solution (in DMSO)
-
384-well, low-volume, non-binding assay plates
-
Plate reader capable of FRET measurements
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.
-
Enzyme Addition: Add the diluted this compound solutions and controls (DMSO vehicle) to the wells of the 384-well plate. Then, add the recombinant NS5B polymerase to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for this compound to bind to the enzyme.
-
Reaction Initiation: Initiate the polymerase reaction by adding a mixture of the FRET-labeled RNA substrate and rNTPs to each well.
-
Signal Detection: Immediately place the plate in a plate reader and measure the FRET signal at regular intervals for a set period (e.g., 60 minutes) in kinetic mode.
-
Data Analysis: Determine the initial reaction velocity (rate of change in FRET signal) for each this compound concentration. Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based HCV Replicon FRET Assay
This protocol describes an indirect method to assess this compound's activity by measuring the inhibition of HCV replication in a cell-based replicon system, where the activity of the NS3 protease is quantified using a FRET substrate.[4]
1. Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
FRET-based NS3 protease substrate
-
Cell lysis buffer
-
Plate reader capable of fluorescence measurements
2. Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the cells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 48-72 hours to allow for inhibition of HCV replication.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells to release the cellular contents, including the NS3 protease.
-
Protease Assay: Add the FRET-based NS3 protease substrate to the cell lysates.
-
Signal Detection: Measure the fluorescence signal over time in a plate reader. The cleavage of the FRET substrate by the NS3 protease will result in a change in fluorescence.
-
Data Analysis: Determine the rate of substrate cleavage for each this compound concentration. Plot the rate against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Mandatory Visualization
Diagram 1: this compound's Mechanism of Action
Caption: Allosteric inhibition of HCV NS5B polymerase by this compound.
Diagram 2: Experimental Workflow for FRET-based HTS
Caption: High-throughput screening workflow for this compound FRET assay.
Diagram 3: Troubleshooting Logic Flow
Caption: Troubleshooting workflow for low FRET signal.
References
- 1. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C36H45N5O5S | CID 56934415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Beclabuvir and Other Non-Nucleoside NS5B Inhibitors for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of beclabuvir with other non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) RNA-dependent RNA polymerase. The content is supported by experimental data to assist in research and drug development efforts.
Introduction to NS5B Inhibitors
The HCV NS5B polymerase is a critical enzyme for the replication of the viral RNA genome and a prime target for direct-acting antiviral (DAA) agents.[1][2] NS5B inhibitors are broadly categorized into two classes: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NIs mimic natural substrates, are incorporated into the growing RNA chain, and cause premature termination. In contrast, NNIs bind to allosteric sites on the polymerase, inducing a conformational change that inhibits its activity.[3] This guide focuses on the comparison of this compound with other NNIs.
NNIs are known to have a lower barrier to resistance compared to NIs.[4] However, the existence of multiple allosteric binding sites on the NS5B enzyme allows for the development of NNIs with different resistance profiles and the potential for combination therapy with limited cross-resistance.[4]
Mechanism of Action of Non-Nucleoside NS5B Inhibitors
NNIs inhibit the HCV NS5B polymerase by binding to one of at least four distinct allosteric sites: two in the thumb domain (Thumb I and Thumb II) and two in the palm domain (Palm I and Palm II).[5] This binding event induces a conformational change in the enzyme, which can interfere with different stages of RNA synthesis.[2]
This compound is an allosteric inhibitor that binds to the Thumb I site of the HCV NS5B polymerase.[2][6] This interaction locks the enzyme in a non-productive conformation, thereby halting viral RNA replication.
dot
Caption: Mechanism of Action of this compound on HCV NS5B Polymerase.
Other NNIs, such as dasabuvir, bind to different allosteric sites, leading to distinct resistance profiles and the potential for combination therapies.
Data Presentation: In Vitro Antiviral Activity
The following tables summarize the in vitro antiviral activity of this compound and other representative NNIs against various HCV genotypes. Efficacy is presented as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in nanomolar (nM) units.
Table 1: Antiviral Activity (EC50/IC50 in nM) of Non-Nucleoside NS5B Inhibitors against Wild-Type HCV Genotypes
| Compound | Target Site | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Genotype 5a |
| This compound | Thumb I | ~3[3] | ~6[3] | - | 3-18[5] | 3-18[5] | 3-18[5] |
| Dasabuvir | Palm I | 7.7[1][5][7] | 1.8[1][5][7] | Low activity[8] | Low activity[8] | Low activity[8] | - |
| Deleobuvir | Thumb I | 23[6] | 11[6] | - | - | - | - |
| Setrobuvir | Palm I | 51[9] | 3[9] | - | - | - | - |
| Lomibuvir | Thumb II | 22.3[10] | 11.2[10] | 4.6-22.3[10] | 5800[11] | - | - |
| Filibuvir | Thumb II | ~59 (mean)[12] | ~70[13] | >40-fold decrease in potency | >40-fold decrease in potency | - | - |
Resistance Profiles
Resistance to NNIs is a critical factor in their clinical utility. The distinct binding sites of different NNIs on the NS5B polymerase often result in a lack of cross-resistance. For instance, dasabuvir, a palm site inhibitor, generally retains its activity against replicons with mutations in the thumb domain that confer resistance to other NNIs.[5]
Table 2: Fold Change in EC50 for this compound and Other NNIs against Common NS5B Resistance-Associated Substitutions (RASs)
| Substitution | Genotype | This compound Fold Change | Dasabuvir Fold Change | Deleobuvir Fold Change | Lomibuvir Fold Change | Filibuvir Fold Change | Setrobuvir Fold Change |
| P495L | 1 | - | - | 120-310[6][14] | - | - | - |
| M414T | 1b | - | High | - | - | - | 157[15] |
| C316Y | 1a/1b | - | High | - | - | - | - |
| S556G | 1a | - | Moderate | - | - | - | - |
| M423T | 1a/1b | - | Retains activity[5] | - | 15.3[10] | >100[13] | Retains activity[15] |
| I482L | 1a/1b | - | - | - | 108[10] | - | - |
Experimental Protocols
HCV Replicon Assay (Luciferase Reporter-Based)
This assay is a widely used cell-based method to determine the in vitro antiviral activity of compounds against HCV replication.
Objective: To determine the 50% effective concentration (EC50) of a test compound by measuring the inhibition of HCV RNA replication in a stable HCV replicon cell line expressing a luciferase reporter.
Materials:
-
Huh-7 (or derivative) cells harboring a subgenomic HCV replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and G418 (for selection).
-
Test compound (e.g., this compound) dissolved in 100% DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture Huh-7 replicon cells in DMEM with 10% FBS, antibiotics, and G418.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in culture medium without G418.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤ 0.5%) to avoid cytotoxicity.
-
Remove the medium from the cells and add the medium containing the serially diluted compounds. Include a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well and mix gently.
-
Incubate for the recommended time to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a luminometer. The luminescence intensity is proportional to the level of HCV replicon replication.
-
Plot the percentage of inhibition of luciferase activity against the compound concentration.
-
Calculate the EC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
dot
Caption: Workflow for the HCV Replicon Assay with a Luciferase Reporter.
NS5B Polymerase Enzymatic Assay
This biochemical assay directly measures the inhibition of the recombinant HCV NS5B polymerase enzyme.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound by measuring the inhibition of NS5B-catalyzed RNA synthesis.
Materials:
-
Purified recombinant HCV NS5B protein.
-
RNA template/primer (e.g., poly(A)/oligo(U)).
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).
-
Radiolabeled rNTP (e.g., [α-33P]UTP or [3H]UTP).
-
Test compound dissolved in DMSO.
-
96-well plates.
-
Scintillation counter or filter-binding apparatus.
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer, RNA template/primer, and the test compound at various concentrations.
-
-
Enzyme Addition:
-
Add the purified NS5B enzyme to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).
-
-
Nucleotide Addition:
-
Add the mixture of rNTPs, including the radiolabeled rNTP, to start the RNA synthesis.
-
-
Termination:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection of RNA Synthesis:
-
The newly synthesized radiolabeled RNA can be captured on a filter membrane and washed to remove unincorporated nucleotides.
-
Alternatively, scintillation proximity assays can be used.
-
-
Data Acquisition and Analysis:
-
Quantify the amount of incorporated radiolabeled nucleotide using a scintillation counter.
-
Plot the percentage of inhibition of RNA synthesis against the compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
dot
Caption: Workflow for the NS5B Polymerase Enzymatic Assay.
Conclusion
This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase, binding to the Thumb I allosteric site. Its antiviral activity is most pronounced against HCV genotype 1 and shows efficacy against other genotypes as well. A key advantage of the diverse class of NNIs is the potential for combination therapy due to the lack of cross-resistance between inhibitors that bind to different allosteric sites. This guide provides a comparative overview of this compound and other NNIs, supported by in vitro data and detailed experimental protocols, to aid in the ongoing research and development of novel anti-HCV therapeutics.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of Deleobuvir (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tga.gov.au [tga.gov.au]
- 9. academic.oup.com [academic.oup.com]
- 10. Genotypic and Phenotypic Analyses of Hepatitis C Virus Variants Observed in Clinical Studies of VX-222, a Nonnucleoside NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Portico [access.portico.org]
A Comparative Guide to Beclabuvir, Asunaprevir, and Daclatasvir Combination Therapy for Hepatitis C Genotype 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the all-oral, interferon-free triple therapy consisting of beclabuvir, asunaprevir, and daclatasvir for the treatment of chronic hepatitis C virus (HCV) genotype 1 infection. The efficacy and safety of this regimen are evaluated against contemporary direct-acting antiviral (DAA) alternatives, supported by data from key clinical trials.
Mechanism of Action
The combination of this compound, asunaprevir, and daclatasvir, often referred to as DCV-TRIO, targets three distinct and essential proteins in the HCV replication cycle, creating a high barrier to resistance[1].
-
Daclatasvir: An inhibitor of the HCV NS5A protein, which is critical for viral RNA replication and virion assembly.
-
Asunaprevir: A potent inhibitor of the HCV NS3/4A protease, an enzyme necessary for the cleavage of the HCV polyprotein into mature viral proteins.
-
This compound: A non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, the key enzyme for the replication of the viral genome.
References
A Comparative Analysis of Beclabuvir and Other Direct-Acting Antivirals for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of beclabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, with other key direct-acting antivirals (DAAs). This document outlines the mechanisms of action, in vitro efficacy, resistance profiles, and relevant experimental methodologies to support research and drug development efforts in the field of HCV therapeutics.
Introduction to NS5B Polymerase Inhibitors
The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[1] As such, it is a prime target for antiviral therapies. Direct-acting antivirals that target NS5B fall into two main categories:
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds mimic natural nucleosides and are incorporated into the growing viral RNA chain, causing premature termination. Sofosbuvir is a prominent example of this class.[2]
-
Non-Nucleoside Inhibitors (NNIs): These agents bind to allosteric sites on the NS5B polymerase, inducing conformational changes that inhibit its enzymatic activity.[2] this compound and dasabuvir are examples of NNIs, though they bind to different allosteric sites, suggesting a potential for limited cross-resistance.[3]
Comparative In Vitro Efficacy
The in vitro potency of this compound, dasabuvir, and sofosbuvir has been evaluated using HCV replicon assays. The 50% effective concentration (EC50) is a key metric for comparing the antiviral activity of these compounds against different HCV genotypes.
| Direct-Acting Antiviral | Class | Binding Site | HCV Genotype 1a EC50 (nM) | HCV Genotype 1b EC50 (nM) | Other Genotype Activity |
| This compound | NNI | NS5B Thumb Site I | ~3[4] | ~6[3][4] | Active against genotypes 1, 3, 4, and 5 (IC50 < 28 nM)[5] |
| Dasabuvir | NNI | NS5B Palm Site I | 7.7[6][7] | 1.8[6][7] | Primarily active against genotype 1[8] |
| Sofosbuvir | NI | NS5B Catalytic Site | Mean: 43-108[9] | Mean: 90-103[9] | Pan-genotypic; Mean EC50 ranges from 32 nM (GT 2a) to 130 nM (GT 4)[9] |
Resistance Profiles
The emergence of drug resistance is a critical consideration in antiviral therapy. Resistance-associated substitutions (RASs) in the NS5B polymerase can reduce the susceptibility of HCV to these inhibitors.
| Direct-Acting Antiviral | Primary Resistance-Associated Substitution(s) | Fold-Change in EC50 |
| This compound | P495L/S[3][10] | Data on specific fold-change for P495L/S with this compound is limited in publicly available literature. |
| Dasabuvir | C316Y, M414T, Y448H, S556G[6] | C316Y (in GT1b) can confer >1,500-fold resistance.[6] M414T, S556G, and Y448H also confer significant resistance.[6] |
| Sofosbuvir | S282T[9][11] | 2.4 to 18-fold increase in EC50.[9] This mutation significantly impairs viral fitness.[11] |
Experimental Protocols
HCV Subgenomic Replicon Assay
The in vitro antiviral activity of DAAs is primarily determined using HCV subgenomic replicon assays. These assays utilize human hepatoma cell lines (e.g., Huh-7) that stably or transiently express a subgenomic HCV RNA molecule. This replicon contains the non-structural proteins necessary for RNA replication but lacks the structural proteins, rendering it non-infectious.
Objective: To determine the 50% effective concentration (EC50) of an antiviral compound required to inhibit HCV RNA replication by 50% and the 50% cytotoxic concentration (CC50) to assess the compound's toxicity to the host cells.
Materials:
-
Huh-7 human hepatoma cells harboring an HCV subgenomic replicon with a reporter gene (e.g., firefly luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418).[12]
-
Test compounds (e.g., this compound) dissolved in dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Reagents for a cytotoxicity assay (e.g., MTT or CellTiter-Glo®).
Procedure:
-
Cell Seeding:
-
Culture the replicon-containing Huh-7 cells in DMEM with necessary supplements.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a pre-determined density (e.g., 5,000-10,000 cells/well).[12]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[12]
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the existing medium from the cell plates and add the medium containing the various concentrations of the test compound. Include vehicle controls (DMSO) and positive controls (a known HCV inhibitor).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[13]
-
-
Antiviral Activity Measurement (Luciferase Assay):
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.[13]
-
Measure the luminescence using a microplate reader. The light intensity is proportional to the level of HCV replicon replication.
-
-
Cytotoxicity Measurement:
-
In parallel plates, perform a cytotoxicity assay (e.g., MTT) to determine the CC50 of the compound.
-
-
Data Analysis:
-
Calculate the EC50 value by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.
-
The selectivity index (SI) is calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.
-
Visualizing Mechanisms and Workflows
HCV NS5B Polymerase Inhibition Mechanisms
The following diagram illustrates the different mechanisms of action of nucleoside and non-nucleoside inhibitors targeting the HCV NS5B polymerase.
Caption: Mechanisms of NS5B Polymerase Inhibition.
Experimental Workflow for HCV Replicon Assay
The following diagram outlines the key steps in determining the in vitro efficacy of a direct-acting antiviral using an HCV replicon assay.
Caption: Workflow of the HCV Replicon Assay.
Logical Relationship of DAA Targets in HCV Replication
This diagram illustrates the points of intervention for different classes of direct-acting antivirals within the HCV replication cycle.
Caption: DAA Targets in the HCV Replication Cycle.
References
- 1. How Do HCV Polymerase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 958002-33-0 | HCV | MOLNOVA [molnova.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Sustained Virologic Response Rates with Beclabuvir-Containing Regimens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of sustained virologic response (SVR) rates achieved with beclabuvir-containing regimens for the treatment of chronic Hepatitis C Virus (HCV) infection. The data presented is primarily drawn from the pivotal UNITY clinical trials, offering a comparative perspective on the efficacy of a triple-drug combination of this compound, daclatasvir, and asunaprevir across various patient populations.
Data Presentation: Sustained Virologic Response (SVR12) Rates
The following table summarizes the SVR12 rates from the UNITY-1 and UNITY-2 phase 3 clinical trials. SVR12, defined as undetectable HCV RNA 12 weeks after the cessation of treatment, is the primary endpoint for cure in HCV clinical trials.
| Trial | Patient Population | Treatment Regimen | Overall SVR12 Rate | SVR12 by Treatment History | SVR12 by HCV Genotype Subtype |
| Treatment-Naïve | Treatment-Experienced | ||||
| UNITY-1 | Non-Cirrhotic | Daclatasvir + Asunaprevir + this compound (DCV-TRIO) | 91% | 92% | 89% |
| UNITY-2 | Cirrhotic | DCV-TRIO | 90% | 93% | 87% |
| DCV-TRIO + Ribavirin | 96% | 98% | 93% |
Experimental Protocols
The efficacy and safety of the this compound-containing regimen were evaluated in the UNITY clinical trial program. Below are the key methodologies employed in these studies.
Study Design:
The UNITY-1 and UNITY-2 trials were phase 3, open-label studies.[1] UNITY-1 enrolled non-cirrhotic patients with HCV genotype 1, while UNITY-2 focused on patients with compensated cirrhosis and HCV genotype 1 infection.[1][2] Both trials included cohorts of treatment-naïve and treatment-experienced patients.
Treatment Regimens:
-
UNITY-1: Patients received a fixed-dose combination of daclatasvir (30 mg), asunaprevir (200 mg), and this compound (75 mg), administered as one pill twice daily for 12 weeks.[1]
-
UNITY-2: Patients were randomized to receive either the fixed-dose combination of daclatasvir, asunaprevir, and this compound for 12 weeks, or the same combination with the addition of ribavirin.[1][2]
Inclusion and Exclusion Criteria:
Key inclusion criteria for both trials were chronic HCV genotype 1 infection. UNITY-1 excluded patients with cirrhosis, while UNITY-2 specifically enrolled this population. Patients co-infected with hepatitis B virus or HIV were typically excluded from these pivotal trials.
Virologic Assessment:
The primary efficacy endpoint was the proportion of patients achieving SVR12. HCV RNA levels were quantified using real-time polymerase chain reaction (RT-PCR) assays, such as the COBAS TaqMan HCV test, which has a lower limit of detection of 15 IU/mL.[3][4] Undetectable HCV RNA at the 12-week post-treatment time point was considered a virologic cure.
Signaling Pathways and Experimental Workflows
HCV Replication and Mechanism of Action of this compound, Daclatasvir, and Asunaprevir
The following diagram illustrates the key stages of the Hepatitis C virus replication cycle within a hepatocyte and the specific points of inhibition by the direct-acting antiviral agents this compound, daclatasvir, and asunaprevir.
Caption: HCV replication cycle and points of inhibition by direct-acting antivirals.
Experimental Workflow for a Phase 3 Clinical Trial
The diagram below outlines a typical workflow for a phase 3 clinical trial evaluating an anti-HCV regimen.
Caption: Simplified workflow of a phase 3 clinical trial for an HCV therapeutic.
References
- 1. biospace.com [biospace.com]
- 2. Daclatasvir in combination with asunaprevir and this compound for hepatitis C virus genotype 1 infection with compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 4. A randomized trial of daclatasvir in combination with asunaprevir and this compound in patients with chronic hepatitis C virus genotype 4 infection [natap.org]
Cross-Resistance Profile of Beclabuvir Against Other HCV NS5B Polymerase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance profile of beclabuvir, a non-nucleoside inhibitor (NNI) of the Hepatitis C virus (HCV) NS5B polymerase. By examining experimental data from in vitro studies, we compare the susceptibility of viral variants with resistance-associated substitutions (RASs) to this compound and other key NS5B inhibitors, offering valuable insights for the development of effective combination therapies and the management of antiviral resistance.
Executive Summary
This compound is a potent inhibitor of the HCV NS5B polymerase, an essential enzyme for viral replication.[1] It exerts its antiviral activity by binding to an allosteric site on the enzyme known as thumb site I.[1] Resistance to this compound is primarily conferred by specific amino acid substitutions in the NS5B protein, most notably at position P495.[1][2] Understanding the cross-resistance profile of this compound with other direct-acting antivirals (DAAs), particularly other NS5B NNIs that bind to different allosteric sites, is critical for designing robust therapeutic regimens that can overcome or delay the emergence of resistance.
This guide focuses on the comparative in vitro activity of this compound against viral variants resistant to other NNIs, such as dasabuvir and deleobuvir, which bind to the palm I and thumb pocket I sites of the NS5B polymerase, respectively. The distinct binding sites of these NNIs suggest a low potential for cross-resistance, a key factor in the development of effective combination therapies.[1]
Data Presentation: In Vitro Resistance Profiles
The following tables summarize the in vitro antiviral activity of this compound, dasabuvir, and deleobuvir against wild-type (WT) HCV and viral variants harboring specific RASs in the NS5B polymerase. The data is presented as the 50% effective concentration (EC50) and the fold change in EC50 for mutant replicons compared to wild-type.
Table 1: Antiviral Activity against Wild-Type HCV Genotype 1 Replicons
| Compound | Target Site | Genotype 1a (H77) EC50 (nM) | Genotype 1b (Con1) EC50 (nM) |
| This compound | NS5B Thumb Site I | ~3 | ~6 |
| Dasabuvir | NS5B Palm Site I | 7.7 | 1.8 |
| Deleobuvir | NS5B Thumb Pocket I | ~17.5 | ~11.5 |
Source: Data compiled from in vitro studies.[1]
Table 2: Fold Change in EC50 for this compound against Common NS5B RASs
| Substitution | Genotype | Fold Change in EC50 vs. WT |
| P495L | 1b | >1,000 |
| P495S | 1b | ~500 |
| A421V | 1a | ~100 |
Note: Comprehensive fold-change data for a wide panel of RASs for this compound is limited in publicly available literature. The substitutions listed are key this compound RASs.[1][2][3]
Table 3: Cross-Resistance Profile of NS5B NNIs against this compound-Resistant Variants
| Substitution (this compound RAS) | Genotype | Fold Change in EC50 vs. WT |
| Dasabuvir | ||
| P495A/S | 1b | No significant change |
| M423T | 1b | No significant change |
| V499A | 1b | No significant change |
| Deleobuvir | ||
| P495L | 1b | Significant |
Source: Data indicates that dasabuvir retains activity against common this compound resistance variants.[4] Deleobuvir shows cross-resistance with this compound at the P495 position.
Table 4: Cross-Resistance Profile of this compound against Other NNI-Resistant Variants
| Substitution (Other NNI RAS) | Primary Resistance To | Genotype | Fold Change in EC50 vs. WT for this compound |
| C316Y | Dasabuvir | 1a/1b | No significant change |
| M414T | Dasabuvir | 1b | No significant change |
| S556G | Dasabuvir | 1a | No significant change |
| A421V | Deleobuvir | 1a | Significant |
Source: this compound generally retains activity against variants resistant to the palm site inhibitor dasabuvir. Cross-resistance is observed with the thumb pocket inhibitor deleobuvir at the A421 position.
Analysis of Cross-Resistance
The experimental data confirms that the potential for cross-resistance between this compound and other NS5B NNIs is largely determined by their distinct binding sites on the polymerase.
-
This compound and Dasabuvir: this compound binds to the thumb I site, while dasabuvir binds to the palm I site.[1] Consequently, there is minimal to no cross-resistance observed between these two drugs. Dasabuvir maintains its potency against viral variants with key this compound resistance substitutions (e.g., P495A/S, M423T, V499A).[4] Similarly, this compound is largely unaffected by RASs that confer resistance to dasabuvir (e.g., C316Y, M414T, S556G). This lack of cross-resistance is a significant advantage for combination therapies, as the emergence of resistance to one agent is unlikely to compromise the efficacy of the other.[1]
-
This compound and Deleobuvir: Both this compound and deleobuvir bind to the thumb region of the NS5B polymerase, albeit in different pockets (thumb site I vs. thumb pocket I).[1] This proximity of binding sites leads to some overlapping resistance profiles. For instance, substitutions at position P495 can confer resistance to both this compound and deleobuvir.[2][3] The A421V substitution is also a key resistance variant for both drugs.[3]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro studies utilizing HCV replicon systems. The following provides a generalized methodology for these key experiments.
HCV Replicon Assay for Phenotypic Analysis
This assay is used to determine the concentration of an antiviral compound that is required to inhibit HCV RNA replication by 50% (EC50).
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) that are highly permissive for HCV replication are cultured in appropriate media.
-
Replicon Transfection: Cells are transfected with in vitro-transcribed HCV replicon RNA. These replicons are subgenomic HCV RNAs that can replicate autonomously within the cells and typically contain a reporter gene, such as luciferase, for easy quantification of replication. To assess the impact of specific RASs, site-directed mutagenesis is used to introduce the desired amino acid substitutions into the NS5B coding region of the replicon construct.
-
Drug Treatment: Following transfection, the cells are seeded in microtiter plates and treated with serial dilutions of the antiviral compounds being tested.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV RNA replication and the expression of the reporter gene.
-
Quantification of Replication: The level of HCV RNA replication is determined by measuring the activity of the reporter gene (e.g., luciferase activity).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold change in resistance is determined by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.[1]
Visualizations
Diagram 1: Binding Sites of NS5B Non-Nucleoside Inhibitors
Caption: Binding sites of different NS5B NNIs.
Diagram 2: Experimental Workflow for In Vitro Resistance Profiling
Caption: Workflow for HCV replicon-based resistance assay.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of Deleobuvir and Faldaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Beclabuvir: Bridging In Vitro Potency with Clinical Efficacy in Hepatitis C Treatment
A comprehensive analysis of beclabuvir's performance, from laboratory benchmarks to patient outcomes, reveals a strong correlation between its potent in vitro antiviral activity and successful clinical results in treating Hepatitis C virus (HCV) infection. This guide provides an objective comparison of this compound's efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, has demonstrated significant promise in the fight against chronic hepatitis C. By binding to an allosteric site on the polymerase, this compound effectively halts viral RNA replication, a critical step in the HCV life cycle. This mechanism of action translates from potent inhibition in laboratory assays to high rates of sustained virologic response (SVR) in clinical trials, particularly when used as part of a combination therapy for genotype 1 infection.
Quantitative Analysis: In Vitro Inhibition and Clinical Success
The following tables summarize the key quantitative data for this compound, showcasing its in vitro potency (IC50 and EC50 values) and the corresponding clinical efficacy (SVR rates) observed in major clinical trials.
Table 1: In Vitro Potency of this compound
| Assay Type | HCV Genotype/Subtype | Target | Potency (IC50/EC50) | Reference |
| Enzymatic Assay (IC50) | Genotypes 1, 3, 4, 5 | Recombinant NS5B Polymerase | < 28 nM | [1] |
| Replicon Assay (EC50) | Genotype 1a | Subgenomic Replicon | 10 nM | [2] |
| Replicon Assay (EC50) | Genotype 1b | Subgenomic Replicon | 8 nM | [2] |
IC50 (Half-maximal inhibitory concentration) reflects the concentration of a drug that is required for 50% inhibition of a biological or biochemical function. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.
Table 2: Clinical Efficacy of this compound-Containing Regimens (Daclatasvir/Asunaprevir/Beclabuvir - DCV-TRIO) in Genotype 1 Infection
| Clinical Trial | Patient Population | Treatment Duration | SVR12 Rate | Reference |
| UNITY-1 | Treatment-Naïve, Non-Cirrhotic | 12 weeks | 92% | [3] |
| UNITY-1 | Treatment-Experienced, Non-Cirrhotic | 12 weeks | 89% | [3] |
| UNITY-2 | Treatment-Naïve with Cirrhosis (with Ribavirin) | 12 weeks | 98% | [4] |
| UNITY-2 | Treatment-Experienced with Cirrhosis (with Ribavirin) | 12 weeks | 93% | [4] |
| UNITY-2 | Treatment-Naïve with Cirrhosis (without Ribavirin) | 12 weeks | 93% | [4] |
| UNITY-2 | Treatment-Experienced with Cirrhosis (without Ribavirin) | 12 weeks | 87% | [4] |
SVR12 (Sustained Virologic Response at 12 weeks post-treatment) is defined as having an undetectable level of HCV RNA in the blood 12 weeks after treatment is finished, which is considered a cure.
While a direct mathematical correlation between the nanomolar in vitro potency and the high SVR rates has not been formally established, the data strongly suggest that this compound's ability to potently inhibit HCV replication in the laboratory is a key determinant of its clinical success. The high cure rates achieved with the DCV-TRIO regimen underscore the clinical benefit of this potent NS5B inhibitor.
The Impact of Resistance-Associated Substitutions
The correlation between in vitro activity and clinical outcome is further highlighted by the impact of resistance-associated substitutions (RASs). The P495 substitution in the NS5B polymerase is a known RAS for this compound. While baseline P495 RAS are rare (≤1%), their presence can reduce the in vitro susceptibility to this compound and may impact treatment outcomes. However, in the context of the triple-drug regimen, the impact of this single RAS is often overcome by the other two direct-acting antivirals, daclatasvir and asunaprevir, which target different viral proteins.[5] This combination approach increases the barrier to resistance and maintains high efficacy even in the presence of certain RASs.[5]
Experimental Protocols
The determination of in vitro potency is crucial for the preclinical assessment of antiviral agents. The following are detailed methodologies for the key experiments cited.
HCV Replicon Assay for EC50 Determination
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human liver cells.
-
Cell Line: Human hepatoma cells (e.g., Huh-7) that have been genetically engineered to contain a subgenomic HCV replicon are used. These replicons are self-replicating RNA molecules that contain the HCV non-structural proteins, including the NS5B polymerase, and a reporter gene, such as luciferase.
-
Cell Seeding: The replicon-containing cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the expression of the reporter gene.
-
Luciferase Assay: After incubation, a luciferase substrate is added to the cells. The amount of light produced is proportional to the level of HCV replication.
-
Data Analysis: The luminescence is measured using a luminometer. The percentage of inhibition for each drug concentration is calculated relative to the vehicle control. The EC50 value is then determined by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.
NS5B Polymerase Enzymatic Assay for IC50 Determination
This biochemical assay directly measures the inhibitory effect of a compound on the purified HCV NS5B polymerase enzyme.
-
Enzyme and Template: Purified, recombinant HCV NS5B polymerase is incubated with a synthetic RNA template and primer.
-
Reaction Mixture: The reaction is carried out in a buffer containing the necessary components for RNA synthesis, including ribonucleotides (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-33P]UTP).
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The polymerase reaction is initiated and allowed to proceed for a specific time at an optimal temperature.
-
Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled RNA is captured, often using a scintillation proximity assay (SPA). The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of polymerase activity is calculated for each drug concentration compared to a no-drug control. The IC50 value is determined by plotting the percent inhibition against the drug concentration.[2][6]
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were created using the Graphviz DOT language.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Workflow from in vitro potency to clinical efficacy evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daclatasvir, asunaprevir and this compound fixed-dose combination for patients with genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
Beclabuvir's Pangenotypic Profile: A Comparative In Vitro Analysis of HCV NS5B Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro pangenotypic activity of beclabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Its performance is evaluated against other key NS5B inhibitors, supported by experimental data from in vitro studies.
This compound is an allosteric inhibitor that binds to the thumb site 1 of the HCV NS5B RNA-dependent RNA polymerase.[1][2] This guide summarizes its inhibitory efficacy across various HCV genotypes and compares it with other direct-acting antivirals targeting the same enzyme: the nucleoside inhibitor sofosbuvir, and the non-nucleoside inhibitors dasabuvir and VX-222.
Comparative In Vitro Efficacy of NS5B Inhibitors
The following table summarizes the 50% effective concentration (EC50) values of this compound and comparator drugs against a range of HCV genotypes as determined by in vitro replicon assays. Lower EC50 values indicate higher antiviral potency.
| Drug | Class | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 2b | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| This compound | Non-Nucleoside Inhibitor | 3 nM | 6 nM | Reduced Potency | - | 3-18 nM | 3-18 nM | 3-18 nM | Nanomolar activity |
| Sofosbuvir | Nucleoside Inhibitor | 15-40 nM | 110 nM | 15 nM | - | 50 nM | - | - | - |
| Dasabuvir | Non-Nucleoside Inhibitor | 7.7 nM | 1.8 nM | Reduced Activity (>20 µM) | - | Reduced Activity (>20 µM) | Reduced Activity (>20 µM) | - | - |
| VX-222 | Non-Nucleoside Inhibitor | 4.6-22.3 nM | 4.6-22.3 nM | 4.6-22.3 nM | - | - | - | - | - |
Data compiled from multiple sources.[2][3][4][5] Note that EC50 values can vary between different studies and specific replicon systems used.
Experimental Protocols
The in vitro antiviral activity of the compounds listed above is primarily determined using the Hepatitis C Virus (HCV) replicon assay. This system utilizes human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic HCV RNA molecules. These replicons contain the genetic information for the HCV nonstructural proteins required for RNA replication but lack the genes for structural proteins, rendering them unable to produce infectious virus particles.
Key Steps in the HCV Replicon Assay for EC50 Determination:
-
Cell Culture and Plating:
-
Huh-7 cells stably harboring an HCV replicon of a specific genotype are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density that ensures they remain in the logarithmic growth phase throughout the experiment.
-
-
Compound Preparation and Treatment:
-
The test compounds (e.g., this compound) are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Serial dilutions of the stock solutions are prepared in cell culture medium. The final DMSO concentration is kept low (typically ≤0.5%) to prevent solvent-induced cytotoxicity.
-
The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. Control wells with medium and DMSO (vehicle control) and untreated cells are also included.
-
-
Incubation:
-
The plates are incubated for a defined period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification of HCV Replication:
-
Luciferase Reporter Assay: Many modern replicon systems are engineered to express a reporter gene, such as luciferase. After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of viral RNA replication, is measured using a luminometer.
-
RT-qPCR: Alternatively, total cellular RNA can be extracted, and the levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Data Analysis:
-
The raw data (e.g., luminescence units or RNA copy numbers) are normalized to the vehicle control (representing 0% inhibition) and a background control (representing 100% inhibition).
-
The normalized data is then plotted against the logarithm of the compound concentration to generate a dose-response curve.
-
The EC50 value, the concentration at which the compound inhibits 50% of HCV replication, is calculated from this curve using non-linear regression analysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the HCV replicon assay used to determine the in vitro efficacy of antiviral compounds.
Caption: Workflow of the HCV replicon assay for EC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Genotypic and Phenotypic Analyses of Hepatitis C Virus Variants Observed in Clinical Studies of VX-222, a Nonnucleoside NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synergistic Antiviral Effects of Beclabuvir in Combination with NS3 and NS5A Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection. This guide provides a detailed comparison of the synergistic and additive antiviral effects of beclabuvir (a non-nucleoside NS5B polymerase inhibitor) when used in concert with an NS3 protease inhibitor (asunaprevir) and an NS5A inhibitor (daclatasvir). The supporting experimental data from in vitro studies are presented to elucidate the enhanced efficacy of this combination therapy.
Data Presentation: In Vitro Antiviral Activity
The synergistic effects of combining this compound, daclatasvir, and asunaprevir were systematically evaluated using HCV genotype 1a and 1b subgenomic replicon systems. These systems allow for the study of viral replication in a controlled cellular environment. The antiviral activity of the individual compounds and their combinations were assessed, with the results summarized below.
Table 1: Antiviral Activity of Individual Direct-Acting Antivirals against HCV Genotype 1a and 1b Replicons
| Compound | Target | HCV Genotype 1a EC50 (nM) | HCV Genotype 1b EC50 (nM) |
| This compound (BMS-791325) | NS5B Polymerase | 2.1 ± 0.4 | 0.5 ± 0.1 |
| Daclatasvir (DCV) | NS5A | 0.006 ± 0.002 | 0.001 ± 0.0003 |
| Asunaprevir (ASV) | NS3 Protease | 4.0 ± 1.2 | 1.1 ± 0.2 |
EC50 (50% effective concentration) values represent the concentration of the drug that inhibits 50% of viral replication.
Table 2: Two-Drug Combination Antiviral Activity against the HCV Genotype 1b Replicon
| Combination | Concentration Ratio | Fold-change in EC50 vs. Single Agent | Synergy (CI Value) |
| Daclatasvir + Asunaprevir | 1:2200 (EC50 ratio) | DCV: 2.3-fold decreaseASV: 2.3-fold decrease | Additive to Synergistic (CI ≈ 0.8) |
| Daclatasvir + this compound | 1:500 (EC50 ratio) | DCV: 2.5-fold decreaseBCV: 2.5-fold decrease | Additive to Synergistic (CI ≈ 0.8) |
| Asunaprevir + this compound | 2.2:1 (EC50 ratio) | ASV: 1.8-fold decreaseBCV: 1.8-fold decrease | Additive (CI ≈ 1.0) |
The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 0.9 indicates synergy, 0.9 < CI < 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 3: Three-Drug Combination Antiviral Activity against the HCV Genotype 1b Replicon
| Combination | Concentration Ratio | Fold-change in EC50 vs. Single Agent | Synergy |
| Daclatasvir + Asunaprevir + this compound | 1:1100:500 (EC50 ratio) | DCV: 3.8-fold decreaseASV: 3.8-fold decreaseBCV: 3.8-fold decrease | Synergistic |
These in vitro studies demonstrated that combinations of daclatasvir with either asunaprevir or this compound were additive to synergistic in their inhibition of HCV replicon replication.[1] Further synergy was observed when all three drugs were combined.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
HCV Replicon Assay
This cell-based assay is fundamental for determining the potency of antiviral compounds against HCV replication.
Objective: To measure the concentration of a compound required to inhibit HCV RNA replication by 50% (EC50).
Methodology:
-
Cell Line: Human hepatoma cells (e.g., Huh-7) stably expressing an HCV subgenomic replicon are used. These replicons contain the genetic information for the HCV nonstructural proteins (NS3 to NS5B), which are necessary for viral RNA replication. The replicon also contains a reporter gene, such as firefly luciferase, for quantification of replication.
-
Compound Preparation: The test compounds (this compound, daclatasvir, asunaprevir) are serially diluted in dimethyl sulfoxide (DMSO) to generate a range of concentrations.
-
Cell Treatment: The replicon-containing cells are seeded into 96-well plates. After cell attachment, the culture medium is replaced with medium containing the various concentrations of the test compounds, either individually or in combination. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours to allow for HCV replication and for the antiviral compounds to exert their effects.
-
Quantification of Replication: The level of HCV replication is determined by measuring the activity of the luciferase reporter gene. The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.
-
Data Analysis: The percentage of replication inhibition is calculated relative to the vehicle control. The EC50 values are then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter sigmoid dose-response curve.
Combination Antiviral Activity and Synergy Analysis
Objective: To assess the antiviral effects of drug combinations and to quantitatively determine if the interaction is synergistic, additive, or antagonistic.
Methodology:
-
Assay Setup: The HCV replicon assay is performed as described above, but with the drugs added in combination at fixed concentration ratios (based on their individual EC50 values).
-
Data Analysis for Synergy: The combination data is analyzed using synergy software such as MacSynergy II or CalcuSyn. These programs use mathematical models to compare the observed antiviral effect of the combination to the theoretical effect expected if the drugs were acting independently (additivity).
-
Combination Index (CI) Calculation: The CalcuSyn software calculates a Combination Index (CI) based on the median-effect principle. The formula for the CI is: CI = (d1/D1) + (d2/D2) where D1 and D2 are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and d1 and d2 are the doses of the drugs in combination that produce the same effect.
-
Interpretation:
-
CI < 0.9: Synergy (the observed effect is greater than the expected additive effect).
-
0.9 < CI < 1.1: Additivity (the observed effect is equal to the expected additive effect).
-
CI > 1.1: Antagonism (the observed effect is less than the expected additive effect).
-
Visualizations
HCV Replication and DAA Targets
Caption: HCV replication cycle and the targets of asunaprevir, daclatasvir, and this compound.
Synergistic Inhibition of HCV Replication
Caption: Multi-target inhibition of HCV replication leading to a synergistic antiviral effect.
Experimental Workflow for Synergy Assessment
Caption: Workflow for in vitro assessment of antiviral synergy.
References
Safety Operating Guide
Navigating the Safe Disposal of Beclabuvir: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Beclabuvir, a direct-acting antiviral agent used in the treatment of Hepatitis C, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] While specific disposal protocols for this compound are not explicitly detailed in publicly available safety data sheets, a comprehensive disposal plan can be formulated by adhering to general best practices for pharmaceutical and biomedical waste management. This guide provides a procedural framework to ensure the safe and compliant disposal of this compound and associated materials.
Core Principles of this compound Waste Management
The disposal of this compound, as with any potent pharmacologically active material, should always prioritize safety and regulatory compliance.[2] Waste should be handled in a manner that prevents accidental release into the environment and minimizes exposure to personnel.[3] It is imperative to consult and adhere to all local, regional, and national regulations governing biomedical and chemical waste.[2][4][5]
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling any waste materials, ensure appropriate PPE is worn, including protective gloves, safety goggles with side-shields, and impervious clothing.[4][6]
2. Segregation of Waste at the Point of Generation: Proper segregation is the foundation of safe disposal. At the point of generation, separate this compound waste into distinct, clearly labeled containers.[3][7]
-
Solid Waste: This category includes non-sharp items such as contaminated gloves, gowns, and absorbent materials.[8] These should be placed in a designated, leak-proof container lined with a biohazard bag.[3][9]
-
Sharps Waste: Needles, syringes, scalpels, and any other items that can puncture the skin must be immediately placed into an FDA-approved, puncture-resistant sharps container.[7][10] To prevent needlestick injuries, sharps should not be recapped or bent.[10]
-
Liquid Waste: Unused or expired solutions of this compound should be collected in a sealed, leak-proof container. Small amounts of liquid waste may be absorbed onto an inert material and disposed of as solid waste. For larger quantities, chemical decontamination may be necessary before disposal, following institutional guidelines.[3]
-
Contaminated Glassware: Broken or unbroken glassware that has come into contact with this compound should be collected in a separate, puncture-resistant container specifically designated for contaminated glass.[8]
3. Container Management and Labeling: All waste containers must be clearly labeled with the universal biohazard symbol and the type of waste they contain.[3] Containers should be kept closed when not in use and should not be overfilled; sharps containers should be sealed when they are approximately three-quarters full.[3]
4. Storage of Waste: Regulated medical waste awaiting disposal should be stored in a secure, well-ventilated area that is inaccessible to unauthorized personnel and pests.[10] If necessary, refrigerated storage can be used to prevent putrefaction of biological materials.[9]
5. Final Disposal: The final disposal of this compound waste must be conducted by a licensed and approved waste disposal vendor.[6] This ensures that the waste is treated and disposed of in accordance with all applicable regulations, which may include incineration for certain types of pharmaceutical waste.[7] Maintain a record of all waste generated and disposed of.
Logical Workflow for Laboratory Waste Disposal
The following diagram illustrates the general decision-making process for the proper segregation and disposal of laboratory waste, including compounds like this compound.
References
- 1. This compound for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uspmsds.com [uspmsds.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Packaging Medical Waste and Medical Waste Disposal | Stericycle [stericycle.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Biomedical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 10. I. Regulated Medical Waste | Infection Control | CDC [cdc.gov]
Safeguarding Research: A Guide to Handling Beclabuvir
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with investigational compounds like Beclabuvir. This compound is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2][3] Due to its potent biological activity, stringent safety protocols are necessary to minimize occupational exposure and ensure proper disposal. This guide provides essential safety and logistical information for handling this compound in a research setting.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, biologically active compound necessitates handling it with a high degree of caution. The primary routes of occupational exposure to potent pharmaceutical compounds include inhalation of aerosols, dermal contact, and accidental ingestion.[4] Therefore, a thorough risk assessment should be conducted before any handling of this compound to identify potential hazards and implement appropriate control measures.
In the absence of specific occupational exposure limits (OELs), a strategy known as occupational exposure banding (OEB) is often employed for investigational drugs.[5] This approach categorizes compounds into bands based on their toxicological and pharmacological properties to guide handling and containment strategies.[5][6] Given this compound's potent antiviral activity, it is prudent to assign it to a high-potency category, requiring stringent control measures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent direct contact with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Dedicated, disposable, solid-front gown with tight-fitting cuffs- Double-gloving with chemotherapy-rated gloves- N95 or higher-rated respirator- Full-face shield or safety goggles |
| Solution Preparation and Handling | - Disposable, fluid-resistant lab coat or gown- Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or goggles |
| Cell Culture and In Vitro Assays | - Lab coat or gown- Nitrile gloves- Safety glasses |
| Spill Cleanup | - Chemical-resistant coveralls- Double-gloving with heavy-duty gloves- Full-face respirator with appropriate cartridges- Chemical-resistant boot covers |
Note: Always inspect PPE for integrity before use. Contaminated disposable PPE should be removed and disposed of as hazardous waste immediately. Reusable PPE must be decontaminated according to established laboratory procedures.[7][8]
Engineering Controls
Engineering controls are the most effective means of minimizing exposure to potent compounds and should be prioritized over PPE.
-
Ventilation: All work with solid this compound, including weighing and aliquoting, should be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[9]
-
Containment: For procedures with a high risk of aerosol generation, the use of a glove box or an isolator is recommended.[4]
-
Designated Areas: Establish designated areas for handling this compound to prevent cross-contamination. These areas should be clearly marked, and access should be restricted to authorized personnel.
Operational Plan for Handling this compound
A clear and detailed operational plan is essential for the safe handling of this compound. The following workflow outlines the key steps from receipt to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste generated from handling this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes), and used PPE, must be segregated as hazardous chemical waste.[10]
-
Labeling: Waste containers must be clearly labeled with the contents, including the name "this compound," and the appropriate hazard symbols.
-
Disposal Method: The primary method for the disposal of potent pharmaceutical waste is incineration by a licensed hazardous waste disposal vendor.[10] Do not dispose of this compound down the drain or in the regular trash.
-
Spill Management: In the event of a spill, evacuate the area and alert laboratory personnel. Follow established spill cleanup procedures for potent compounds, which typically involve using a chemical spill kit and wearing appropriate PPE. All materials used for cleanup must be disposed of as hazardous waste.
Chemical and Physical Properties
The following table summarizes some of the known physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C36H45N5O5S | [1][3][11] |
| Molecular Weight | 659.8 g/mol | [1] |
| CAS Number | 958002-33-0 | [2][11] |
| Appearance | Solid (presumed) | General knowledge |
| Solubility | Information not readily available | |
| Stability | Information not readily available |
Experimental Protocols
Detailed experimental protocols involving this compound will be specific to the research being conducted. However, any protocol should incorporate the safety and handling procedures outlined in this guide. Key considerations for protocol development include:
-
Minimizing Quantities: Use the smallest amount of this compound necessary for the experiment.
-
Avoiding Aerosolization: Use techniques that minimize the generation of dusts or aerosols.
-
Decontamination: Include specific steps for decontaminating equipment and work surfaces after use.
The following diagram illustrates the logical relationship between hazard identification, control measures, and safe operational outcomes.
By adhering to these guidelines, researchers can create a safe working environment for the handling of the potent antiviral compound this compound, thereby building a culture of safety and trust within the laboratory.
References
- 1. This compound | C36H45N5O5S | CID 56934415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 958002-33-0 [chemicalbook.com]
- 3. This compound | 958002-33-0 | INB00233 | Biosynth [biosynth.com]
- 4. agnopharma.com [agnopharma.com]
- 5. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. pogo.ca [pogo.ca]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. ftp.cdc.gov [ftp.cdc.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound - MedChem Express [bioscience.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
